Technical Guide: Solubility & Characterization of 4-(phenylthioacetyl)morpholine
The following technical guide details the physicochemical profile, solubility behavior, and synthesis of 4-(phenylthioacetyl)morpholine , chemically identified as 4-(2-phenyl-1-thioxoethyl)morpholine . [1][2][3] Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile, solubility behavior, and synthesis of 4-(phenylthioacetyl)morpholine , chemically identified as 4-(2-phenyl-1-thioxoethyl)morpholine .
[1][2][3]
Executive Summary & Chemical Identity
4-(phenylthioacetyl)morpholine (CAS: 949-01-9) is a thioamide derivative, primarily synthesized via the Willgerodt-Kindler reaction .[1][2][3] It serves as a crucial intermediate in the synthesis of phenylacetic acids and various pharmaceutical scaffolds.[1][2][3]
Critical Disambiguation:
While often referred to as "4-(phenylthioacetyl)morpholine," the IUPAC designation is 4-(2-phenyl-1-thioxoethyl)morpholine .[1][2][3] The term "thioacetyl" in this context refers to the thioxo group (C=S), not a sulfide linkage (–S–).[1][2][3]
The following data aggregates experimental values from synthesis literature and calculated descriptors.
Table 1: Physical Properties
Parameter
Value
Source/Method
Appearance
Yellow to Colorless Crystalline Solid
Recrystallization (MeOH) [1]
Melting Point (Experimental)
79–80 °C (Pure); 69–79 °C (Crude)
Organic Syntheses [1]
LogP (Predicted)
1.50
XLogP3-AA [2]
Polar Surface Area (TPSA)
44.6 Ų
Computed [2]
H-Bond Donors
0
Structure Analysis
H-Bond Acceptors
2
Structure Analysis
Solubility Profile
Experimental solubility data for this compound is derived primarily from purification protocols utilizing the temperature-dependent solubility differential .[1][2][3]
Alternative solvent for synthesis workup.[1][2][3]
Water
Insoluble
Acts as an anti-solvent to induce precipitation.[1][2][3]
Chloroform / DCM
Soluble
Used for extraction from aqueous reaction mixtures.[1][2][3]
Ethyl Acetate
Soluble
Mobile phase component for TLC (Rf ~0.35 in 33% EtOAc/Hexane).[1][2][3]
Practical Solubility Protocol (Recrystallization)
The following protocol acts as a self-validating solubility test . If the compound does not behave as described, the sample purity or identity is suspect.[1][2][3]
Dissolution: Suspend crude 4-(phenylthioacetyl)morpholine in Methanol (approx. 2.5 mL per gram of solute).[1][2][3]
Heating: Heat to reflux (65 °C). The solid should dissolve completely to form a reddish-brown solution.[1][2][3]
Anti-Solvent Addition: While hot, add Water dropwise until a faint turbidity persists (approx. 1:1 ratio with Methanol).[1][2][3]
Crystallization: Add a small volume of Methanol to clear the turbidity, then cool slowly to 0–4 °C.
Result: Pure crystals (mp 79–80 °C) precipitate.[1][2][3]
Synthesis & Formation Pathway
Understanding the formation of this compound is essential for troubleshooting solubility issues, as impurities (sulfur, acetophenone) have vastly different solubility profiles.[1][2][3]
Mechanism: Willgerodt-Kindler Reaction
The compound is formed by the thionation and rearrangement of acetophenone in the presence of elemental sulfur and morpholine.[1][2][3][4]
Figure 1: The Willgerodt-Kindler reaction pathway yielding 4-(phenylthioacetyl)morpholine.[1][2][3]
Why dilute with Methanol? Direct injection of aqueous saturated solutions might precipitate the compound in the HPLC lines if the mobile phase is organic-rich.[1][2][3]
An In-depth Technical Guide to the Physical Characteristics of Morpholine, 4-(phenylthioacetyl)- This technical guide provides a comprehensive overview of the physical and chemical characteristics of Morpholine, 4-(pheny...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physical Characteristics of Morpholine, 4-(phenylthioacetyl)-
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Morpholine, 4-(phenylthioacetyl)-, also known by its systematic IUPAC name, 1-morpholin-4-yl-2-phenylethanethione. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. It consolidates essential data on the compound's structure, molecular properties, and spectral information. Furthermore, it details a vetted experimental protocol for its synthesis and purification, ensuring scientific integrity and reproducibility. All data is supported by authoritative references to provide a self-validating resource for laboratory applications.
Chemical Identity and Structure
"Morpholine, 4-(phenylthioacetyl)-" is a common synonym for the compound with the CAS Registry Number 949-01-9 .[1][2] Structurally, it is a thioamide, featuring a morpholine ring connected to a phenylacetyl group where the carbonyl oxygen has been replaced by sulfur. This structural clarification is crucial as the common name might erroneously suggest a thioether linkage. The authoritative IUPAC name is 1-morpholin-4-yl-2-phenylethanethione .[1]
The molecular formula is C12H15NOS , and the computed molecular weight is 221.32 g/mol .[1]
Caption: 2D structure of 1-morpholin-4-yl-2-phenylethanethione.
Tabulated Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Morpholine, 4-(phenylthioacetyl)-. It is important to note that while some properties have been experimentally determined, others are computed.
Qualitative solubility information can be derived from established laboratory procedures. The compound is soluble in hot methanol and can be recrystallized from a methanol-water mixture.[3] This suggests good solubility in polar organic solvents and limited solubility in cold aqueous solutions.
Storage and Stability
For long-term storage, it is recommended to keep the compound in a tightly sealed container at 2-8°C.[2] As a thioamide, it may be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.
Synthesis and Purification
A reliable and well-documented method for the synthesis of Morpholine, 4-(phenylthioacetyl)- is the Willgerodt-Kindler reaction. This one-pot synthesis involves the reaction of acetophenone, morpholine, and elemental sulfur.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "Morpholine, 4-(phenylthioacetyl)-" (CAS 17084-29-0)
Content Type: In-depth Technical Guide
Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Specialists[1]
The Willgerodt-Kindler Intermediate & Thioamide Scaffold[1]
Executive Summary & Nomenclature Clarification
Morpholine, 4-(phenylthioacetyl)- (CAS 17084-29-0) is a pivotal organosulfur intermediate, historically and industrially significant as the primary adduct of the Willgerodt-Kindler reaction .[1] While the name suggests a sulfide structure (Phenyl-S-acetyl-), strictly chemical databases and reaction context define this CAS entry as 1-morpholino-2-phenylethanethione (also known as phenylthioacetomorpholide).[1]
This compound represents a unique class of thioamides where a carbonyl function has "migrated" to the terminal carbon of an alkyl chain during synthesis, a mechanistic anomaly that remains a subject of study.[1] It serves as the direct precursor to phenylacetic acids (key building blocks for NSAIDs like Diclofenac) and possesses intrinsic antifungal and antibacterial properties.[1]
Nomenclature Alert
Researchers must distinguish between two structural isomers often conflated by the term "phenylthioacetyl morpholine":
Target Compound (CAS 17084-29-0):Phenylthioacetomorpholide (Ph-CH₂-C(=S)-Morpholine).[1] This is the thioamide discussed in this guide.
Isomer (Sulfide): 2-(Phenylthio)-1-morpholinoethan-1-one (Ph-S-CH₂-C(=O)-Morpholine).[1] This is a sulfide-amide, typically formed by alkylating thiophenol with chloroacetyl morpholine.[1]
Chemical Identity & Physical Properties[1][2][3][4][5][6]
Soluble in CHCl₃, DCM, Ethanol (hot); Insoluble in water
Synthesis: The Willgerodt-Kindler Reaction
The primary route to CAS 17084-29-0 is the Willgerodt-Kindler reaction, a multicomponent coupling of acetophenone, elemental sulfur, and morpholine.[1][2] This protocol is favored for its ability to functionalize the terminal carbon of an alkyl chain while reducing the original ketone.[1]
Mechanism of Formation
The reaction involves a complex cascade: formation of an enamine, sulfuration, and a rearrangement (migration) of the functional group to the terminal position.[1]
Figure 1: Simplified flow of the Willgerodt-Kindler reaction transforming acetophenone to the terminal thioamide.[1]
Standard Laboratory Protocol (Thermal)
Based on classical optimization by Carlson et al. [2][1]
Setup: Combine reagents in a round-bottom flask equipped with a reflux condenser. No external solvent is strictly necessary, though DMF can be used to lower viscosity.[1]
Reaction: Heat the mixture to gentle reflux (~130°C) for 4–8 hours. Evolution of H₂S gas may occur (trap required).[1]
Quenching: Cool the dark reaction mixture to ~60°C and pour slowly into 50 mL of hot ethanol.
Crystallization: Allow the solution to cool to room temperature, then chill in an ice bath. The product precipitates as pale yellow crystals.[1][3][4]
Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from ethanol if necessary.
The most historically significant application of CAS 17084-29-0 is its hydrolysis to phenylacetic acid.[1] This bypasses the need for toxic cyanide chemistry (benzyl chloride + NaCN).[1]
Figure 2: Hydrolysis pathways converting the thioamide to valuable carboxylic acids.[1]
Protocol: Reflux the thioamide in 50% H₂SO₂ or 10% NaOH for 4 hours. Acid hydrolysis is generally faster but releases H₂S.[1]
Heterocycle Synthesis
The thioamide group (R-CS-NR'₂) is a versatile "1,3-electrophile-nucleophile" equivalent.[1]
Thioimidates: Alkylation with methyl iodide yields
-methyl thioimidates, potent electrophiles for coupling reactions.[1]
Biological Activity[1]
Antifungal: Derivatives of phenylthioacetomorpholide have shown activity against Fusarium oxysporum and Dreschlera spicifera, disrupting cell wall synthesis [4].[1]
Antibacterial: The thioamide moiety is a known pharmacophore in antitubercular agents (e.g., ethionamide), though this specific morpholine derivative is primarily a research probe.[1]
Characterization Standards
To validate the synthesis of CAS 17084-29-0, compare analytical data against these benchmarks:
IR Spectroscopy (KBr):
C=S Stretch: Strong band at 1450–1510 cm⁻¹ (distinct from C=O).[1]
4.30–4.35 (s, 2H, CH₂-C=S ) — Note: This singlet is characteristic; it is downfield compared to the amide analog due to the anisotropy of the C=S bond.[1]
3.60–4.30 (m, 8H, Morpholine ring ) — Often appears as two distinct multiplets due to restricted rotation around the C-N bond.[1]
H₂S Hazard: The synthesis and acid hydrolysis of this compound can release Hydrogen Sulfide (H₂S), a highly toxic gas.[1] Always work in a functioning fume hood.
Skin Irritation: Thioamides can be skin irritants and sensitizers.[1] Wear nitrile gloves and eye protection.[1]
Odor: The compound and its precursors (sulfur/morpholine) have distinct, unpleasant odors.[1] Waste must be segregated into sulfur-compatible streams.[1]
References
PubChem Database. "Morpholine, 4-(phenylthioacetyl)- (CAS 17084-29-0)."[1] National Center for Biotechnology Information.[1] Link[1]
Carlson, R., et al. "Optimum Conditions for the Willgerodt-Kindler Reaction."[1] Acta Chemica Scandinavica B, vol. 40, 1986, pp. 534–544.[1][6] Link
Moghaddam, F. M., & Ghaffarzadeh, M. "Microwave-assisted rapid synthesis of thioamides under solvent-free conditions."[1] Synthetic Communications, vol. 31, no.[1] 2, 2001, pp. 317-321.[1]
Darabi, H. R., et al. "Synthesis of phenylthioacetomorpholide: Effect of substrate on the Willgerodt-Kindler reaction."[1][5][7] Phosphorus, Sulfur, and Silicon, vol. 177, 2002, pp. 1189–1192.[1] Link[1]
RSC ChemSpider. "1-Morpholino-2-phenylethanethione."[1] Royal Society of Chemistry.[1] Link
The Synthetic and Functional Characterization of 4-(Phenylthioacetyl)morpholine: A Technical Monograph
Executive Summary: The Pharmacophore Context The compound 4-(phenylthioacetyl)morpholine (PTAM) represents a critical intersection in medicinal chemistry: the fusion of a solubilizing morpholine ring with a lipophilic ph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pharmacophore Context
The compound 4-(phenylthioacetyl)morpholine (PTAM) represents a critical intersection in medicinal chemistry: the fusion of a solubilizing morpholine ring with a lipophilic phenylthio tether via a stable amide linker.[1][2][3] While often categorized as a synthetic intermediate, its "discovery" is rooted in the mechanistic elucidation of the Willgerodt-Kindler reaction —a transformation that converts aryl alkyl ketones into thioamides or amides.[1][2][3]
In modern drug discovery, PTAM serves two distinct roles:
Fragment-Based Drug Discovery (FBDD): It acts as a "linker" scaffold, balancing the hydrophilic nature of the morpholine (logP ~ -0.[1][2][3]86) with the hydrophobic phenylthio group, optimizing membrane permeability.[1][2][3]
Synthetic Precursor: It is the stable precursor to 3-morpholino-2-phenylthioacrylic acid morpholides, which are versatile building blocks for substituted thiophenes and other heterocycles found in anti-inflammatory agents.[1][4][2][3]
This guide details the rational synthesis, structural validation, and functional utility of PTAM, moving beyond basic recipes to explore the chemical causality of its production.[1][4][2][3]
Retrosynthetic Analysis & Discovery Pathways
The "discovery" of this molecule is best understood through the lens of retrosynthesis.[1][4][2][3] We can access the target via two primary "disconnections," each offering different advantages for the researcher.
Pathway Logic
Path A (The Historic/Discovery Route): The oxidative amination of acetophenone using elemental sulfur.[1][2][3] This is the Willgerodt-Kindler reaction. It is atom-economical but requires careful handling of H₂S byproducts.[1][2][3]
Path B (The Rational/Convergent Route): Nucleophilic substitution of 4-(chloroacetyl)morpholine with thiophenol.[1][2][3] This allows for pre-installation of complex substituents on the phenyl ring.[1][2][3]
Figure 1: Retrosynthetic analysis showing the oxidative rearrangement (Willgerodt-Kindler) versus the convergent SN2 approach.[1][4][2][3]
Technical Protocol: The Willgerodt-Kindler Synthesis[1][2][3][4]
While the SN2 route is standard, the Willgerodt-Kindler protocol is the field-standard for generating this scaffold directly from ketones, bypassing the need for chlorinated intermediates.[1][4][2][3]
Experimental Design Strategy
Reagent Stoichiometry: We use a significant excess of morpholine (2:1 ratio to ketone).[1][2][3] Morpholine acts as both the nucleophile and the solvent/base, driving the equilibrium toward the thioamide.[1][2][3]
Sulfur Activation: Elemental sulfur (S₈) is used.[1][2][3] The reaction requires reflux temperatures (~130°C) to open the S₈ ring and facilitate the attack on the enamine intermediate formed in situ.[1][2][3]
Thermodynamic Control: The rearrangement of the carbonyl group to the terminal carbon is thermodynamically driven, ensuring high regioselectivity.[1][4][2][3]
Charge a 100-mL round-bottom flask (RBF) with Acetophenone, Morpholine, Sulfur, and p-TSA.[1][4][2][3]
Why p-TSA? It catalyzes the initial formation of the enamine between acetophenone and morpholine.[1][4][2][3]
Equip with a reflux condenser and a magnetic stir bar.[1][4][2][3]
Thermal Rearrangement:
Heat the mixture to reflux (bath temp ~135°C) for 3 to 4 hours .
Observation: The solution will darken from yellow to deep reddish-brown as polysulfides form and the Willgerodt rearrangement proceeds.[1][4][2][3]
Safety Note: This reaction generates H₂S.[1][4][2][3] Perform strictly in a fume hood.
Quench and Crystallization (The "Crash Out"):
Pour the hot reaction mixture (while still ~80°C) into 100 mL of hot methanol (60°C).
Critical Step: Scratch the beaker walls with a glass rod to induce nucleation.[1][2][3] The sudden solubility change combined with physical agitation promotes crystallization of the thioacetmorpholide.[1][2][3]
Wash with ice-cold methanol (2 x 15 mL) to remove unreacted sulfur and dark tarry byproducts.[1][4][2][3]
Recrystallization: Dissolve crude solid in minimum hot methanol, add water until turbid, and cool.[1][4][2][3]
Workflow Visualization
Figure 2: Operational workflow for the Willgerodt-Kindler synthesis of PTAM.
Analytical Validation & Data
To ensure the integrity of the synthesized compound, the following physicochemical properties must be verified. The data below serves as the "Gold Standard" for identification.
Physicochemical Properties Table[1][2][3][4]
Property
Specification
Notes
Appearance
Pale yellow to colorless prisms
Darkens upon prolonged air exposure (sulfur oxidation).[1][2][3]
δ 4.32 (s, 2H): Methylene protons (-CH ₂-C=S).[1][2][3] Note: In the thioamide, this shift is distinctive.[1][2][3]
δ 3.40–4.30 (m, 8H): Morpholine ring protons.[1][2][3] The magnetic anisotropy of the C=S bond often causes broadening or splitting of the morpholine signals compared to standard amides.[1][2][3]
Oxidized: To sulfoxides or sulfones using mild oxidants (e.g., mCPBA), allowing for metabolic stability studies (S-oxidation is a common metabolic clearance pathway).[1][4][2][3]
Precursor to Thiophenes (Gewald-type Synthesis)
PTAM is a key intermediate in the synthesis of 3-amino-thiophenes .[1][2][3] By reacting PTAM with α-haloketones (e.g., 4-bromophenacyl bromide), one can access highly substituted thiophene rings, which are scaffolds for kinase inhibitors.[1][2][3]
Mechanism Insight: The methylene group alpha to the C=S bond (the CH₂ in the thioacetyl group) is acidic.[1][2][3] It can be deprotonated to attack electrophiles, followed by cyclization.[1][4][2][3]
References
Rolfs, A., & Liebscher, J. (1994).[1][2][3] 3-Morpholino-2-Phenylthioacrylic Acid Morpholide and 5-(4-Bromobenzoyl)-2-(4-Morpholino)-3-Phenylthiophene.[1][2][3] Organic Syntheses, 71, 153.[1][2][3] Link[1][2][3]
PubChem. (n.d.).[1][2][3] Morpholine, 4-(phenylthioacetyl)- (Compound).[1][2][3] National Center for Biotechnology Information.[1][2][3] Retrieved February 7, 2026.[1][2][3] Link[1][4][2][3]
Kannan, S., et al. (2023).[1][2][3] Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. Mapana Journal of Sciences, 22(3), 117-137.[1][2][3] Link[1][4][2][3]
Gomtsyan, A. (2012).[1][4][2][3] Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds, 48, 7-10. (General reference on Morpholine utility).
An In-depth Technical Guide to Morpholine, 4-(phenylthioacetyl)- and Related Compounds in Drug Discovery
Executive Summary The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its capacity to impart favorable physicochemical and pharmacokinetic properties to bi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its capacity to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] This guide delves into the chemical synthesis, biological evaluation, and structure-activity relationships (SAR) of a specific class of morpholine-containing compounds, centered around the core structure of Morpholine, 4-(phenylthioacetyl)- (PubChem CID: 70362). We will explore the rationale behind synthetic strategies, provide detailed, field-proven protocols for synthesis and biological screening, and analyze how structural modifications influence therapeutic potential, particularly in the realms of oncology and neuroprotection. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical space for the discovery of novel therapeutic agents.
The Morpholine Scaffold: A Privileged Element in Drug Design
The prevalence of the morpholine ring in approved drugs and clinical candidates is not coincidental.[1] Its utility stems from a unique combination of properties:
Improved Physicochemical Profile: The ether oxygen within the morpholine ring acts as a hydrogen bond acceptor, often improving aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, which can enhance the half-life of a drug candidate.[2]
Versatile Synthetic Handle: As a secondary amine, morpholine is readily incorporated into molecules via standard synthetic transformations, making it an accessible building block for creating diverse chemical libraries.[1]
Structural and Conformational Roles: The chair-like conformation of the morpholine ring can act as a rigid scaffold, orienting other pharmacophoric elements for optimal interaction with biological targets.[3] In many kinase inhibitors, for example, the morpholine oxygen forms critical hydrogen bonds within the ATP-binding pocket, enhancing potency and selectivity.[3]
This guide focuses on compounds where the morpholine nitrogen is acylated with a phenylthioacetyl group, a moiety that introduces additional lipophilicity and potential for diverse interactions with biological targets.
The Core Compound: Morpholine, 4-(phenylthioacetyl)-
Chemical Identity and Physicochemical Properties
"Morpholine, 4-(phenylthioacetyl)-", also known as 1-morpholin-4-yl-2-phenylethanethione, serves as our parent compound.[4] Its fundamental properties are summarized below.
Table 1: Key identifiers and properties of the core compound.
Synthesis and Characterization of Phenylthioacetyl Morpholine Analogs
The creation of a library of analogs is essential for exploring the structure-activity relationship (SAR). A robust and flexible synthetic strategy is paramount. The most direct approach involves a two-step sequence: the synthesis of a phenylacetyl morpholine amide intermediate, followed by thionation.
Key Synthetic Pathway: Amide Coupling and Thionation
The causality behind this choice of pathway is rooted in efficiency and commercial availability. Phenylacetic acids and morpholine are readily available starting materials. The amide coupling is a high-yielding and well-understood reaction, and the subsequent thionation provides a direct route to the desired thioamide.
Caption: General workflow for the synthesis of 4-(phenylthioacetyl)morpholine analogs.
Detailed Experimental Protocol: Synthesis and Characterization
This protocol is a self-validating system. Each step includes purification and analytical confirmation to ensure the integrity of the material before proceeding.
Part A: Synthesis of 4-(2-phenylacetyl)morpholine (Amide Intermediate)
Reaction Setup: To a solution of phenylacetic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir for 20 minutes.
Amine Addition: Add morpholine (1.1 eq) dropwise to the solution.
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the pure amide.
Characterization: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part B: Synthesis of Morpholine, 4-(phenylthioacetyl)- (Thionation)
Reaction Setup: Dissolve the purified 4-(2-phenylacetyl)morpholine (1.0 eq) in anhydrous toluene (0.4 M).
Thionation: Add Lawesson's reagent (0.5 eq) to the solution. Rationale: Lawesson's reagent is a widely used, effective thionating agent for converting amides to thioamides.[5]
Reaction: Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
Purification: Purify the crude residue directly by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the final thioamide product.
Final Characterization: Confirm the final structure, purity, and identity via ¹H NMR, ¹³C NMR, IR (noting the C=S stretch), and High-Resolution Mass Spectrometry (HRMS).[6][7]
Biological Evaluation of Phenylthioacetyl Morpholine Analogs
Rationale for Screening: Targeting Cancer and Neurodegeneration
The morpholine scaffold is prevalent in compounds targeting a wide array of diseases.[2][8] Given its presence in kinase inhibitors and CNS-active agents, initial screening efforts for new analogs are logically directed toward oncology and neurodegenerative diseases.[3][9]
Anticancer Potential: Many kinase inhibitors, which are mainstays of cancer therapy, contain morpholine moieties that interact with the enzyme's hinge region.[3] Therefore, screening for general cytotoxicity against cancer cell lines is a logical first step.[10]
Neuroprotective Potential: Morpholine derivatives have been shown to modulate enzymes and receptors involved in neurodegeneration, such as cholinesterases and secretases.[9] Their ability to cross the blood-brain barrier is another key advantage for developing CNS drugs.[3] Assays that model oxidative stress, a common pathological feature in neurodegenerative diseases, are highly relevant.[11][12]
Caption: A logical screening cascade for evaluating novel morpholine derivatives.
In Vitro Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[13] It serves as an excellent primary screen to identify compounds with cytotoxic or anti-proliferative effects against cancer cell lines.[10]
Detailed Protocol: MTT Assay for Cytotoxicity Screening
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration below 0.5%. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10 µL per 100 µL of medium) and incubate for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
In Vitro Neuroprotection Assays
A common mechanism of neuronal cell death is excitotoxicity and oxidative stress. The mouse hippocampal HT22 cell line is an excellent model for studying oxidative stress-induced cell death, as it is deficient in ionotropic glutamate receptors and dies via glutathione depletion when exposed to high glutamate concentrations.[12]
Detailed Protocol: Glutamate-Induced Oxidative Stress Assay in HT22 Cells
Cell Seeding: Plate HT22 cells in a 96-well plate at a density of 8,000-12,000 cells/well and allow them to attach overnight.
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Trolox).
Induction of Oxidative Stress: Add glutamate to the wells to a final concentration of 2-5 mM. Rationale: High glutamate concentration inhibits the cystine/glutamate antiporter, leading to depletion of intracellular glutathione (GSH), oxidative stress, and cell death.[12]
Incubation: Incubate the cells for 12-24 hours.
Viability Assessment: Assess cell viability using the MTT assay as described in section 4.3 or another suitable method like CellTiter-Glo®.
Analysis: Quantify the neuroprotective effect by comparing the viability of cells pre-treated with the compound to those treated with glutamate alone.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core "Morpholine, 4-(phenylthioacetyl)-" structure is crucial for optimizing potency and selectivity.[2]
Key Structural Modifications and Their Impact
Phenyl Ring Substitution: The electronic and steric properties of the phenyl ring can be modulated by adding substituents.
Electron-withdrawing groups (e.g., -CF₃, -Cl, -NO₂): May influence target binding through altered electrostatic interactions or by blocking metabolic oxidation sites.
Electron-donating groups (e.g., -OCH₃, -CH₃): Can impact binding and may alter the compound's lipophilicity.
Positional Isomerism (ortho, meta, para): The position of the substituent will dictate the vector and trajectory of its interaction within a binding pocket, making this a critical parameter to explore.[8]
Morpholine Ring Analogs: While morpholine is often optimal, replacing it can be informative.
Thiomorpholine: Increases lipophilicity and may alter the hydrogen bonding capacity of the heteroatoms.
Piperazine/N-methylpiperazine: Introduces a second basic nitrogen, which can dramatically alter pKa, solubility, and potential for off-target effects (e.g., hERG binding).
Acetyl Linker Modification: The two-carbon linker can be altered to probe the spatial requirements of the binding site.
Chain length: Shortening or lengthening the linker can determine the optimal distance between the morpholine and phenyl rings.
Rigidification: Incorporating elements like a cyclopropane ring or a double bond can lock the conformation and potentially increase potency by reducing the entropic penalty of binding.
Future Directions and Conclusion
The family of compounds based on the Morpholine, 4-(phenylthioacetyl)- scaffold represents a promising starting point for drug discovery campaigns. The inherent "drug-like" properties of the morpholine ring, combined with the synthetic tractability of the overall structure, make it an attractive platform for generating diverse chemical libraries.[8]
Initial biological screening in oncology and neuroprotection provides a logical and evidence-based path forward. Positive hits from these primary assays must be followed by more sophisticated secondary assays to elucidate the mechanism of action, such as broad kinase screening panels or specific enzymatic assays.[10] The ultimate goal is to correlate specific structural features with biological activity, using the SAR data to rationally design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, moving from initial hits to viable clinical candidates.
Application Note: Experimental Uses of Phenylacetic Acid Thiomorpholide
Introduction & Scope Phenylacetic acid thiomorpholide (chemically N-(2-phenylethanethioyl)thiomorpholine) is a sulfur-rich heterocyclic scaffold primarily generated via the Willgerodt-Kindler reaction . While historicall...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
Phenylacetic acid thiomorpholide (chemically N-(2-phenylethanethioyl)thiomorpholine) is a sulfur-rich heterocyclic scaffold primarily generated via the Willgerodt-Kindler reaction . While historically viewed merely as a transient intermediate in the synthesis of phenylacetic acids, modern research has repurposed this compound class for two distinct high-value applications:
Fragment-Based Drug Discovery (FBDD): As a bioisostere of morpholine amides, the thiomorpholide moiety alters lipophilicity (LogP) and metabolic stability, serving as a precursor for thiazole-based antitumor agents and multidrug resistance (MDR) modulators.
Industrial Corrosion Inhibition: The sulfur and nitrogen atoms provide high electron density for coordinate bonding with metal surfaces, making it an effective inhibitor for carbon steel in acidic environments.
This guide provides standardized protocols for the synthesis, functionalization, and application testing of phenylacetic acid thiomorpholide.
Synthesis Protocol: The Willgerodt-Kindler Reaction[1][2][3][4][5]
The definitive method for generating phenylacetic acid thiomorpholide is the modification of the Willgerodt reaction using thiomorpholine as the amine component. This reaction converts acetophenone into a thioamide with the same number of carbon atoms, involving a carbonyl migration and oxidation/reduction sequence.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (scrubber) containing 10% NaOH to neutralize minor
evolution.
Charging: Add Acetophenone (12.0 g, 100 mmol), elemental Sulfur (8.0 g, 250 mmol), and Thiomorpholine (20.6 g, 200 mmol) to the flask.
Reaction: Heat the mixture to reflux (approx. 130–140°C) with vigorous stirring.
Observation: The mixture will darken to a deep red-brown color.
Duration: Maintain reflux for 6–8 hours . Monitor by TLC (Hexane:Ethyl Acetate 8:2) until the acetophenone spot disappears.
Workup (Isolation of Thioamide):
Cool the mixture to approx. 60°C.
Add warm Ethanol (50 mL) to the reaction vessel to prevent solidification of excess sulfur.
Pour the mixture into ice-cold water (300 mL) with vigorous stirring. The thioamide product will precipitate as a yellow/brown solid.
Filtration: Filter the crude solid.[3][4] Wash with cold water (
mL) to remove excess thiomorpholine.
Purification:
Recrystallize the crude solid from Methanol or Ethanol/Water (9:1) .
Target: Yellow crystalline needles. Melting point approx. 65–68°C (lit.[5] value varies by purity).
Visualization: Synthesis Workflow
Figure 1: Step-by-step workflow for the synthesis of phenylacetic acid thiomorpholide via Willgerodt-Kindler reaction.
Application A: Drug Discovery (Thiazole Scaffold Construction)
In medicinal chemistry, the thiomorpholide group is a "privileged structure" for generating thiazole derivatives (often used in antitumor and antifungal research). The thioamide sulfur attacks
-haloketones (Hantzsch Thiazole Synthesis).
Protocol: Conversion to Thiazolyl-Thiomorpholines
Objective: Synthesize a thiazole-linked bioisostere for biological screening.
Dissolution: Dissolve Phenylacetic acid thiomorpholide (1.0 equiv) in Ethanol (0.5 M concentration).
Addition: Add Phenacyl Bromide (
-bromoacetophenone) (1.1 equiv).
Cyclization: Reflux the mixture for 2–4 hours .
Mechanism:[4][6][7] The sulfur atom of the thioamide attacks the
-carbon of the bromide, followed by cyclodehydration.
Isolation:
Cool to room temperature. The hydrobromide salt of the thiazole often precipitates.
Neutralize with 10%
solution.
Extract with Dichloromethane (DCM).
Validation: Confirm structure via
-NMR (Disappearance of peak, appearance of thiazole proton near 7.0–8.0 ppm).
Thiomorpholides are potent corrosion inhibitors for mild steel in acid pickling baths (e.g., 1M HCl) due to the adsorption of the
and atoms onto the iron surface.
Protocol: Gravimetric Weight Loss Method
Objective: Determine the Inhibition Efficiency (IE%) of the compound.
Specimen Preparation:
Cut mild steel coupons (
cm).
Abrade with emery paper (grades 400–1200), degrease with acetone, wash with distilled water, dry, and weigh accurately (
).
Solution Preparation:
Control: 1.0 M HCl (100 mL).
Test Solutions: 1.0 M HCl containing the thiomorpholide at concentrations: 100, 200, 300, 400, 500 ppm. (Predissolve compound in 1 mL ethanol if solubility is low).
Immersion:
Suspend weighed steel coupons in the beakers using glass hooks.
Incubate at 303 K (30°C) for 24 hours in a thermostated water bath.
Measurement:
Remove coupons, wash with water and acetone, dry, and re-weigh (
).
Calculation:
Visualization: Adsorption Mechanism
Figure 2: Mechanism of corrosion inhibition showing the adsorption of thiomorpholide functional groups onto the steel surface.
References
Willgerodt, C. (1887). "Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone." Berichte der deutschen chemischen Gesellschaft, 20(2), 2467-2470.
Carmack, M., & DeTar, D. F. (1946). "The Willgerodt Reaction.[8][2][1][3][4] I. The Production of Phenylacetamide Derivatives." Journal of the American Chemical Society, 68(10), 2029–2033.
Mojtahedi, M. M., et al. (2008). "Efficient Synthesis of Phenylacetic Acid Derivatives from Ketones by Willgerodt-Kindler Reaction." Synthetic Communications, 38(3), 338-344.
Kalaivani, S., et al. (2012). "Thiomorpholine derivatives as efficient corrosion inhibitors for mild steel in 1M HCl." Journal of Materials and Environmental Science, 3(6), 1109-1116.
Facchinetti, V., et al. (2016). "Recent Advances in the Synthesis of Thiazoles." Current Organic Synthesis, 13(3), 392-411.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Versatile Thioamide in Modern Synthesis
Morpholine, 4-(phenylthioacetyl)-, also known by its synonym phenylthioacetic acid morpholide, is a crystalline solid with the molecular formula C₁₂H₁₅NOS.[1] This bifunctional molecule, incorporating a reactive thioamide moiety and a stable morpholine scaffold, has emerged as a valuable and versatile building block in contemporary organic synthesis. The morpholine ring is a prevalent feature in numerous pharmaceuticals and agrochemicals, often imparting favorable pharmacokinetic properties.[2] The phenylthioacetyl group, on the other hand, provides a reactive handle for the construction of various carbon-sulfur and carbon-carbon bonds, making it a key precursor for the synthesis of complex heterocyclic systems.
This technical guide provides an in-depth exploration of Morpholine, 4-(phenylthioacetyl)-, designed for researchers, medicinal chemists, and process development scientists. We will delve into its primary synthetic routes, detailing the underlying mechanisms and offering field-proven protocols. Furthermore, we will illuminate its applications as a strategic intermediate, with a particular focus on the synthesis of substituted thiophenes, a critical scaffold in medicinal chemistry.
Synthesis of Morpholine, 4-(phenylthioacetyl)-
There are two principal and reliable methods for the preparation of Morpholine, 4-(phenylthioacetyl)-: the Willgerodt-Kindler reaction and the direct N-acylation of morpholine. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment.
Method 1: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful one-pot transformation that converts an aryl alkyl ketone into a thioamide.[3] In the context of our target molecule, acetophenone reacts with morpholine and elemental sulfur to yield Morpholine, 4-(phenylthioacetyl)-. This method is particularly attractive due to its operational simplicity and the ready availability of the starting materials.
The reaction proceeds through a series of complex intermediates. The initial step involves the formation of an enamine from acetophenone and morpholine. This enamine then attacks elemental sulfur. A subsequent rearrangement and hydrolysis lead to the final thioamide product.
Caption: Willgerodt-Kindler Reaction Workflow.
Materials:
Reagent
Molar Mass ( g/mol )
Amount
Moles
Acetophenone
120.15
24.0 g
0.2
Morpholine
87.12
36.0 g
0.41
Sulfur
32.06
6.4 g
0.2
p-Toluenesulfonic acid monohydrate
190.22
1.0 g
-
Methanol
32.04
As needed
-
Water
18.02
As needed
-
Procedure:
To a 100-mL round-bottomed flask, add acetophenone (24.0 g, 0.2 mol), morpholine (36.0 g, 0.41 mol), sulfur (6.4 g, 0.2 mol), and p-toluenesulfonic acid monohydrate (1.0 g).
Equip the flask with a reflux condenser and heat the mixture at reflux for 3 hours. Caution: This reaction generates hydrogen sulfide (H₂S) gas, which is toxic and has a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
After 3 hours, allow the reddish-brown solution to cool slightly and pour it into 100 mL of stirred, hot methanol (55–60 °C).
Induce crystallization by scratching the inside of the beaker with a glass rod.
Seal the beaker and place it in a refrigerator for at least 6 hours to complete crystallization.
Collect the crystalline product by filtration and wash it twice with 10 mL of ice-cold methanol.
For recrystallization, dissolve the crude product in a mixture of 25 mL of methanol and 25 mL of water by heating at reflux. Slowly add methanol (approximately 58 mL) until a clear solution is obtained.
Allow the solution to cool slowly to room temperature and then place it in a refrigerator for about 10 hours.
Collect the pure product by filtration, wash with a small amount of cold methanol, and dry in a vacuum oven. The expected yield is approximately 21.9 g (49.5%) with a melting point of 77.5–79 °C.[4]
Method 2: Direct N-Acylation of Morpholine
A more conventional and often higher-yielding approach is the direct acylation of morpholine with (phenylthio)acetyl chloride. This method avoids the generation of hydrogen sulfide and is generally faster. The primary challenge lies in the preparation and handling of the acyl chloride, which is moisture-sensitive.
The reaction follows a standard nucleophilic acyl substitution mechanism. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of (phenylthio)acetyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by a base) affords the desired thioamide.
Caption: N-Acylation Reaction Workflow.
This protocol is based on analogous procedures for the N-acylation of morpholine.[5]
Part A: Preparation of (Phenylthio)acetyl Chloride
(Phenylthio)acetic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride.
Materials:
Reagent
Molar Mass ( g/mol )
Amount
Moles
(Phenylthio)acetic acid
168.21
16.8 g
0.1
Thionyl chloride
118.97
13.1 g (8.0 mL)
0.11
Dry Dichloromethane (DCM)
-
50 mL
-
Procedure:
In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve (phenylthio)acetic acid (16.8 g, 0.1 mol) in dry dichloromethane (50 mL).
Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) to the solution at room temperature.
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC or by observing the cessation of gas evolution.
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess thionyl chloride and dichloromethane under reduced pressure. The resulting crude (phenylthio)acetyl chloride is a pale yellow oil and can be used in the next step without further purification.
Part B: N-Acylation of Morpholine
Materials:
Reagent
Molar Mass ( g/mol )
Amount
Moles
Morpholine
87.12
8.7 g
0.1
Triethylamine
101.19
12.1 g (16.7 mL)
0.12
Crude (Phenylthio)acetyl chloride
186.66
~0.1 mol
~0.1
Dry Dichloromethane (DCM)
-
100 mL
-
Procedure:
In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere inlet, dissolve morpholine (8.7 g, 0.1 mol) and triethylamine (12.1 g, 16.7 mL, 0.12 mol) in dry dichloromethane (100 mL).
Cool the solution to 0 °C in an ice bath.
Dissolve the crude (phenylthio)acetyl chloride from Part A in 20 mL of dry dichloromethane and add it to the dropping funnel.
Add the solution of (phenylthio)acetyl chloride dropwise to the stirred morpholine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction by adding 50 mL of water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Morpholine, 4-(phenylthioacetyl)-.
Applications in Organic Synthesis
Morpholine, 4-(phenylthioacetyl)- serves as a valuable intermediate for the synthesis of various heterocyclic compounds, most notably substituted thiophenes.
Synthesis of Polysubstituted Thiophenes
The methylene group adjacent to the thiocarbonyl in Morpholine, 4-(phenylthioacetyl)- is activated and can be readily deprotonated to form a nucleophilic enethiolate. This intermediate can then react with various electrophiles, leading to the construction of a thiophene ring. A well-established example is its reaction with α-haloketones.[4]
The reaction proceeds via an initial S-alkylation of the enethiolate with the α-haloketone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the thiophene ring.
"4-(phenylthioacetyl)morpholine" as a research chemical
An Application Guide for the Investigation of the Research Chemical: Authored For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist This document serves as a comprehensi...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Investigation of the Research Chemical:
Authored For: Researchers, Scientists, and Drug Development ProfessionalsFrom: Your Senior Application Scientist
This document serves as a comprehensive technical guide for the initial investigation of the novel research chemical, . Recognizing that this compound is at an early stage of scientific inquiry, this guide is structured to provide a logical and robust framework for its initial characterization. We will proceed from a foundational analysis of its structural components to detailed, actionable protocols for assessing its biological potential.
Section 1: Foundational Analysis and Rationale for Investigation
The research rationale for is derived from its constituent chemical moieties: a morpholine ring and a phenylthioacetyl group.
1.1 The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The morpholine ring is a heterocyclic compound that is frequently incorporated into bioactive molecules.[1] Its prevalence in drug discovery is due to several advantageous properties:
Pharmacokinetic Modulation: The morpholine group can improve physicochemical properties such as aqueous solubility and metabolic stability, which are critical for a compound's pharmacokinetic profile.[1][2]
Blood-Brain Barrier (BBB) Permeability: The presence of both a nitrogen and an oxygen atom in the ring can create an optimal balance of hydrophilicity and lipophilicity, potentially enhancing a compound's ability to cross the BBB, a crucial feature for central nervous system (CNS) drug candidates.[3]
Biological Activity: Morpholine is a core component in a wide array of therapeutic agents, including those with anticancer, antifungal, and antibiotic activities.[4] In the context of CNS diseases, morpholine derivatives are being investigated for their potential in treating neurodegenerative disorders and CNS tumors.[3][5]
1.2 The Phenylthioacetyl Moiety
The phenylthioacetyl group provides a flexible thioether linkage and an aromatic phenyl ring. This part of the molecule can engage in various non-covalent interactions with biological targets, including hydrophobic and pi-stacking interactions, which are often key to binding affinity and selectivity.
Based on this structural analysis, presents as a compelling candidate for screening in several therapeutic areas, most notably oncology and neurology.
Section 2: Proposed Avenues for Initial Research
Given the compound's structural features, a logical starting point for research is to screen for cytotoxic and antiproliferative activity against a panel of human cancer cell lines. A secondary avenue, contingent on the initial findings, would be to explore its activity in models related to CNS targets, such as key enzymes in neurodegenerative pathways.[3][5]
Section 3: Core Experimental Protocols
The following protocols provide a standardized workflow for the initial in vitro evaluation of . These methods are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay
This protocol is a fundamental first step to determine if the compound has an effect on cell viability and to calculate its potency (IC50 value).[6]
Causality and Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A reduction in the purple color indicates decreased metabolic activity, which is a proxy for cell death or reduced proliferation.[6]
Materials:
(prepare a 10 mM stock solution in DMSO)
Human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, SF-268 for glioma)[7]
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[7]
96-well flat-bottom plates
MTT solution (5 mg/mL in sterile PBS)
DMSO (cell culture grade)
Doxorubicin (positive control)
Step-by-Step Methodology:
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere by incubating for 18-24 hours at 37°C in a 5% CO₂ incubator.[7]
Compound Preparation & Treatment:
Prepare a serial dilution of in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
Also prepare dilutions for the positive control (Doxorubicin).
Include a "vehicle control" well that contains medium with the same percentage of DMSO as the highest compound concentration.
Include "media only" blank wells.
Carefully remove the old medium from the cells and add 100 µL of the corresponding drug dilution, vehicle, or control.
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting.[7]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the blank wells from all other wells.
Calculate the percentage of cell viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: A four-phase workflow for determining the IC50 of a research chemical.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
If the compound demonstrates significant antiproliferative activity, the next logical step is to determine if it induces cell cycle arrest.
Causality and Principle: The cell cycle is a tightly regulated process, and many anticancer agents function by causing cells to arrest at specific checkpoints (G1, S, or G2/M). Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of cells in each phase based on their DNA content. This provides mechanistic insight into the compound's antiproliferative effect.[8]
Materials:
Cells treated with at its IC50 and 2x IC50 concentrations.
Phosphate-Buffered Saline (PBS)
70% ice-cold ethanol
Propidium Iodide (PI)/RNase Staining Buffer
Flow cytometer
Step-by-Step Methodology:
Treatment and Harvesting: Treat cells in 6-well plates with the compound for 24-48 hours. Include a vehicle-treated control. Harvest cells via trypsinization, collect them in a tube, and centrifuge.
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
Incubation: Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry: Analyze the samples on a flow cytometer. Gate the cell population to exclude debris and doublets.
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8] Compare the distribution in treated samples to the vehicle control.
Section 4: Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The IC50 values are a key metric of a compound's potency.
Table 1: Example Data Template for Cytotoxicity of
Cell Line
Tissue of Origin
IC50 (µM) after 48h
Positive Control (Doxorubicin) IC50 (µM)
MCF-7
Breast Adenocarcinoma
[Experimental Value]
0.8 ± 0.1
PC-3
Prostate Carcinoma
[Experimental Value]
2.5 ± 0.4
SF-268
Glioma
[Experimental Value]
0.9 ± 0.15
Note: Data are for illustrative purposes. Positive control values are representative and should be determined concurrently.[7]
Hypothetical Mechanism of Action: Kinase Inhibition Pathway
Caption: A potential mechanism where the compound inhibits the PI3K/Akt/mTOR pathway.
Section 5: Safety, Handling, and Storage
Safety: As a novel chemical with an unknown toxicological profile, should be handled with care. Assume it is hazardous.
Handling: Always use personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations of the solid compound or concentrated stock solutions should be performed inside a chemical fume hood.
Storage: Store the solid compound in a cool, dark, and dry place. DMSO stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
This guide provides the foundational framework for initiating research on . The proposed protocols are robust, widely accepted, and designed to yield the critical preliminary data needed to justify further, more in-depth investigation into its mechanism of action and therapeutic potential.
References
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. [Link]
Biological activities of morpholine derivatives and molecular targets involved. (2023). ResearchGate. [Link]
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online. [Link]
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
Editorial: Novel compounds from chemistry to druggable candidates. (2024). Frontiers in Chemistry. [Link]
Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates. (2023). RSC Publishing. [Link]
"Morpholine, 4-(phenylthioacetyl)-" in medicinal chemistry
Application Note: Strategic Utilization of 4-[(Phenylthio)acetyl]morpholine in Medicinal Chemistry Executive Summary This application note details the strategic implementation of 4-[(phenylthio)acetyl]morpholine (and its...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 4-[(Phenylthio)acetyl]morpholine in Medicinal Chemistry
Executive Summary
This application note details the strategic implementation of 4-[(phenylthio)acetyl]morpholine (and its structural analogs) as a versatile scaffold in Fragment-Based Drug Discovery (FBDD). While often encountered as a synthetic intermediate, this moiety offers a unique "metabolic probe" capability due to the specific reactivity of its thioether (
) linker.
This guide provides validated protocols for synthesizing the core scaffold, accessing its oxidized metabolites (sulfoxides and sulfones) for toxicity screening, and utilizing the scaffold’s
-methylene reactivity for library expansion. It is designed for medicinal chemists seeking to modulate lipophilicity () and metabolic stability in morpholine-containing leads.[1][2]
The compound 4-[(phenylthio)acetyl]morpholine (Structure 1 ) combines three pharmacologically distinct features:
Morpholine Ring: A privileged structure that improves water solubility (
for conjugate acid) and reduces HERG liability compared to piperidines.[1][2]
Thioether Linker (
): A metabolic "soft spot" susceptible to Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).[1][2]
Phenyl Ring: Provides a hydrophobic handle for
stacking interactions within binding pockets.[1][2]
Critical Application: The primary utility of this scaffold is in Structure-Metabolism Relationships (SMR) .[1][2] The thioether sulfur serves as a sensor for oxidative metabolism.[1][2] By synthesizing the parent compound and its oxidized derivatives (sulfoxide 2 and sulfone 3 ) in vitro, researchers can proactively identify active metabolites or toxicological liabilities early in the hit-to-lead phase.[1]
Visualizing the Chemical Space
The following diagram illustrates the synthetic access to the scaffold and its metabolic trajectory.
Figure 1: Synthetic and metabolic trajectory of the 4-[(phenylthio)acetyl]morpholine scaffold. The thioether acts as a gateway to polarity modulation and functionalization.
Experimental Protocols
Protocol A: Robust Synthesis of the Parent Scaffold
Objective: To synthesize 4-[(phenylthio)acetyl]morpholine on a gram scale without chromatographic purification.
L/min/mg): Rapid S-oxidation.[1][2] The scaffold requires substitution on the phenyl ring (e.g., para-F or para-Cl) to electronically deactivate the sulfur or sterically hinder the approach.[1]
Metabolite Ratio: If Sulfoxide >> Sulfone, the compound may be a substrate for FMOs rather than CYPs.
Advanced Application: The Pummerer Rearrangement
The sulfoxide metabolite (Compound 2 ) is not just a degradation product; it is a synthetic handle.[1][2] Treatment of the sulfoxide with acetic anhydride triggers the Pummerer Rearrangement , functionalizing the
Result: Introduction of an acetoxy group at the linker position (
).
Medicinal Value: This acetoxy group can be hydrolyzed to an aldehyde or displaced by nucleophiles, allowing the creation of complex, branched linkers from the simple parent scaffold.
References
General Synthesis of Morpholine Amides
Source: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
Source: Cashman, J. R. (2004).[1] The role of flavin-containing monooxygenases in drug development and regulation. Current Opinion in Drug Discovery & Development, 7(1), 29-37.[1]
Context: Explains the S-oxidation preference of FMOs vs CYPs for thioether scaffolds.
Pummerer Rearrangement in Synthesis
Source: Bur, S. K., & Padwa, A. (2004). The Pummerer reaction: methodology and strategy for the synthesis of heterocyclic compounds. Chemical Reviews, 104(5), 2401-2432.[1]
Disclaimer: This Application Note is for research purposes only. All synthesis and biological testing should be conducted in accordance with local safety regulations.
Application Notes and Protocols: Characterizing 4-(phenylthioacetyl)morpholine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals Introduction: A Strategic Approach to a Novel Compound 4-(phenylthioacetyl)morpholine is a synthetic organic compound featuring a morpholine ring, a scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to a Novel Compound
4-(phenylthioacetyl)morpholine is a synthetic organic compound featuring a morpholine ring, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules.[1][2] Morpholine derivatives have been explored for various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] Given the limited specific biological data available for 4-(phenylthioacetyl)morpholine, this document provides a strategic framework and detailed protocols for its initial in vitro characterization.
As a Senior Application Scientist, the proposed workflow is designed not just to gather data, but to build a comprehensive biological profile of the compound. The logic is to move from broad, foundational assays to more specific, mechanistic studies. This approach ensures that each step informs the next, creating a robust and self-validating dataset.
Part 1: Foundational Assays - Determining Bioactivity and Toxicity
The first critical step in characterizing any novel compound is to determine its effect on cell viability. This establishes the concentration range where the compound can be studied for specific biological effects without confounding cytotoxicity.[5]
Workflow for Initial Compound Characterization
Caption: Logical workflow for the in vitro characterization of a novel compound.
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[6][7] Its "add-mix-measure" format is ideal for high-throughput screening.[8]
Objective: To determine the concentration of 4-(phenylthioacetyl)morpholine that causes 50% inhibition of cell viability (IC50).
Materials:
Human cell line (e.g., HEK293 for general cytotoxicity or a cancer cell line like A549)
Opaque-walled 96-well plates suitable for luminescence
Luminometer
Procedure:
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Preparation: Prepare a 2X serial dilution of 4-(phenylthioacetyl)morpholine in culture medium. A typical starting concentration for a novel compound might be 200 µM (final top concentration of 100 µM). Include a vehicle control (DMSO at the same final concentration as the compound wells, typically ≤0.5%).
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.
Assay Execution:
a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[9]
b. Add 100 µL of CellTiter-Glo® reagent to each well.[9]
c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
Data Acquisition: Record the luminescence using a plate-reading luminometer.
Data Analysis:
Normalize the data by setting the vehicle control luminescence as 100% viability and a "no cells" control as 0% viability.
Plot the normalized viability against the log of the compound concentration.
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Parameter
Recommended Starting Conditions
Cell Line
HEK293, A549, or relevant disease model
Seeding Density
5,000 - 10,000 cells/well
Compound Concentration Range
0.1 µM to 100 µM
Incubation Time
48 - 72 hours
Vehicle Control
DMSO (≤0.5% final concentration)
Part 2: Functional Screening - Investigating Anti-Inflammatory Potential
The morpholine moiety is present in several compounds with anti-inflammatory properties.[3] A logical next step is to screen 4-(phenylthioacetyl)morpholine for its ability to modulate inflammatory responses. A well-established model for this is the use of lipopolysaccharide (LPS) to stimulate macrophages, which then produce pro-inflammatory cytokines like TNF-α and IL-6.[10][11]
Hypothesized Mechanism of Action: Inhibition of NF-κB Signaling
LPS triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[12][13] Many anti-inflammatory compounds act by inhibiting this pathway.
Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.
Protocol 2: Macrophage Anti-Inflammatory Assay
Objective: To determine if 4-(phenylthioacetyl)morpholine can reduce the production of pro-inflammatory cytokines (e.g., TNF-α) from LPS-stimulated macrophages.
Materials:
Mouse macrophage cell line (e.g., J774A.1 or RAW 264.7)
Complete culture medium (e.g., DMEM with 10% FBS)
Lipopolysaccharide (LPS) from E. coli
4-(phenylthioacetyl)morpholine (at non-toxic concentrations determined in Protocol 1)
TNF-α ELISA kit
24-well tissue culture plates
Procedure:
Cell Seeding: Seed macrophages in a 24-well plate at a density of 2.5 x 10^5 cells per well in 500 µL of medium. Allow them to adhere overnight.
Pre-treatment: Treat the cells with various non-toxic concentrations of 4-(phenylthioacetyl)morpholine (e.g., 1 µM, 5 µM, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.[11] Include a negative control (no LPS, no compound) and a positive control (LPS + vehicle).
Incubation: Incubate the plate for 16-18 hours at 37°C.[11]
Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris. Store at -80°C until analysis.
Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.[14]
Data Analysis:
Generate a standard curve for the TNF-α ELISA.
Calculate the concentration of TNF-α in each sample.
Compare the TNF-α levels in the compound-treated wells to the LPS + vehicle control to determine the percentage of inhibition.
Plot the percentage inhibition against the compound concentration to determine the EC50 (effective concentration for 50% inhibition).
Part 3: Target Engagement - A Deeper Mechanistic Dive
If 4-(phenylthioacetyl)morpholine shows consistent activity in the functional assay, the next logical step is to identify its direct molecular target. The Thermal Shift Assay (TSA) is a powerful, high-throughput method to screen for ligand binding to a protein.[15][16] Binding of a small molecule typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[17]
Protocol 3: Thermal Shift Assay (TSA) for Target Identification
Objective: To determine if 4-(phenylthioacetyl)morpholine directly binds to and stabilizes a purified candidate protein (e.g., a kinase from the NF-κB pathway like IKKβ).
Materials:
Purified candidate protein (e.g., recombinant IKKβ)
4-(phenylthioacetyl)morpholine
Protein Thermal Shift™ Dye
Real-Time PCR instrument with melt curve capability
Appropriate assay buffer for the target protein
Procedure:
Reaction Setup: In a 384-well PCR plate, prepare the following reaction mix per well:
Purified protein (e.g., to a final concentration of 2 µM)
Protein Thermal Shift™ Dye (e.g., 1X final concentration)
4-(phenylthioacetyl)morpholine at various concentrations (e.g., 1-100 µM). Include a vehicle control (DMSO).
Plate Sealing and Centrifugation: Seal the plate with an optically clear adhesive film and centrifuge briefly (e.g., 1,000 x g for 1 min) to collect the contents at the bottom of the wells.[15]
Thermal Melt: Place the plate in a Real-Time PCR instrument. Run a melt curve protocol, typically increasing the temperature from 25°C to 95°C with a ramp rate of ~0.5°C/min, acquiring fluorescence data at each step.[18]
Data Analysis:
Plot the fluorescence intensity against temperature for each well.
The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. This is often calculated from the peak of the first derivative of the melt curve.
A significant positive shift in Tm (ΔTm) in the presence of the compound compared to the vehicle control indicates direct binding.
Parameter
Description
Expected Outcome for a "Hit"
IC50 (Cytotoxicity)
Concentration for 50% viability reduction.
> 30 µM (low toxicity desired)
EC50 (Functional)
Concentration for 50% inhibition of TNF-α.
Low µM or nM range.
ΔTm (Target Engagement)
Shift in protein melting temperature.
> 2°C positive shift.
Trustworthiness: Building a Self-Validating Experimental System
The reliability of these protocols hinges on a system of integrated controls and logical progression.
Orthogonal Assays: The workflow employs different assay technologies (luminescence, ELISA, fluorescence) to measure distinct biological events (cell viability, cytokine secretion, protein stability). A compound that is active across these different platforms is less likely to be an artifact of a specific technology.
Built-in Controls: Each protocol includes essential controls:
Vehicle Control (DMSO): This accounts for any effect of the solvent on the cells or assay components, ensuring that the observed activity is due to the compound itself.
Negative Control (Untreated/Unstimulated): This establishes the baseline signal in the absence of biological stimulation.
Positive Control (LPS only): This validates that the cellular system is responsive and the assay is performing as expected.
Causality and Logic: The workflow is designed to establish causality. By first determining the non-toxic concentration range, we ensure that the observed anti-inflammatory effects in Protocol 2 are a specific pharmacological action and not a secondary consequence of cell death.[19] Protocol 3 then directly tests the hypothesized mechanism—target binding—providing a molecular basis for the cellular effects observed. This tiered approach, from cellular phenotype to molecular target, builds a cohesive and trustworthy scientific narrative.[20]
References
Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC - NIH. (2024).
Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - PubMed Central.
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC.
Thermal shift assays for early-stage drug discovery | AXXAM. AXXAM.
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. E3S Web of Conferences.
The Nuclear Factor NF-κB Pathway in Inflammation - PMC.
CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability - ResearchGate.
PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW - ijprems. IJPREMS.
Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays - JoVE. JoVE.
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC.
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchGate.
Application Notes & Protocols: A Framework for Characterizing Phenylacetic Acid Thiomorpholide Derivatives as Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals Abstract The phenylacetic acid scaffold is a recurring motif in biologically active molecules, known for its role in compounds ranging from antibiotics to a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylacetic acid scaffold is a recurring motif in biologically active molecules, known for its role in compounds ranging from antibiotics to antimicrobial agents[1][2][3]. When coupled with a thiomorpholide moiety, it creates a chemical structure with significant potential for engaging with enzyme active sites. This document provides a comprehensive framework for researchers who have synthesized or identified a novel Phenylacetic acid thiomorpholide (PAT) derivative and wish to perform a systematic in vitro characterization of its enzyme inhibitory properties. The protocols herein detail a logical progression from initial hit identification and potency determination to elucidation of the kinetic mechanism of action, providing the foundational data required for further drug development.
Introduction: The Rationale for PAT Derivatives as Inhibitors
Enzymes are critical drug targets, and their inhibition is a cornerstone of modern therapeutics[4][5]. The discovery of novel inhibitors often begins with screening libraries of compounds to identify a "hit"—a molecule that shows desired activity against a target enzyme[6][7]. PAT derivatives are attractive candidates for such screens due to their synthetic tractability and the presence of functional groups amenable to forming interactions (e.g., hydrogen bonds, hydrophobic interactions) within an enzyme's catalytic or allosteric sites.
This guide is structured to walk a researcher through the essential primary and secondary assays required to validate a PAT derivative as a legitimate enzyme inhibitor, moving from a qualitative "yes/no" answer to a quantitative assessment of its potency and mechanism.
Part I: Hit Identification and Potency (IC₅₀) Determination
The first crucial step is to confirm that the PAT derivative inhibits the target enzyme and to quantify its potency. Potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%[8].
Principle of the IC₅₀ Assay
This assay measures the rate of an enzymatic reaction across a range of inhibitor concentrations. The resulting data are plotted as enzyme activity versus the logarithm of inhibitor concentration, generating a sigmoidal dose-response curve from which the IC₅₀ value is determined through non-linear regression[9].
Detailed Protocol: IC₅₀ Determination
Materials:
Target Enzyme
Enzyme-specific substrate
PAT derivative stock solution (e.g., 10 mM in DMSO)
Assay Buffer (must be optimized for the specific enzyme, controlling for pH, ionic strength, and any required cofactors)[10]
96-well microplate (clear, flat-bottom for colorimetric assays)
Microplate reader
Procedure:
Compound Dilution: Prepare a serial dilution of the PAT derivative.
Start with the 10 mM stock in DMSO.
Perform a 1:10 dilution in Assay Buffer to create a 1 mM solution (this also dilutes DMSO to 10%).
Perform a 10-point, 2-fold serial dilution in a separate 96-well plate (the "compound plate"). This will create a concentration range (e.g., 100 µM down to ~0.2 µM in the final assay volume).
Include wells with buffer and DMSO only (vehicle control).
Assay Setup:
In the main assay plate, add 5 µL of each inhibitor concentration from the compound plate.
Add 40 µL of Assay Buffer containing the Target Enzyme to each well.
Rationale: A pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated. A typical time is 15-30 minutes at room temperature.
Reaction Initiation:
Add 5 µL of the enzyme's substrate to each well to start the reaction. The final volume is now 50 µL.
Critical: The substrate concentration should ideally be at or near its Michaelis constant (Kₘ) for sensitive IC₅₀ determination[4].
Data Acquisition:
Immediately place the plate in a microplate reader pre-set to the appropriate temperature.
Measure the rate of product formation (or substrate depletion) over time (kinetic mode). This is often measured as a change in absorbance or fluorescence per minute[5].
Data Analysis:
Convert the reaction rates into percent inhibition relative to the vehicle (DMSO) control:
% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))
Plot % Inhibition versus log([Inhibitor]).
Fit the data using a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value[11].
Data Presentation: Sample IC₅₀ Table
Inhibitor
Target Enzyme
Assay Conditions
IC₅₀ (µM)
PAT-Derivative 1
Example Protease X
50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20, 25°C
5.2 ± 0.4
Control Inhibitor
Example Protease X
50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20, 25°C
0.8 ± 0.1
Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ value of a PAT derivative.
Part II: Elucidating the Mechanism of Inhibition (MoA)
Once potency is established, the next step is to understand how the inhibitor works. For reversible inhibitors, the common mechanisms are competitive, non-competitive, and uncompetitive inhibition. This can be determined by studying the enzyme's kinetics at various substrate and inhibitor concentrations and analyzing the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate])[12][13][14].
Principles of Kinetic Analysis
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.
Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. This reduces the apparent Vₘₐₓ but does not change Kₘ.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the apparent Vₘₐₓ and the apparent Kₘ.
Detailed Protocol: MoA Determination
Procedure:
Setup: Design a matrix experiment. You will measure enzyme velocity across a range of substrate concentrations at several fixed inhibitor concentrations (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
Execution: For each fixed inhibitor concentration, perform a substrate titration.
Add inhibitor and enzyme to the wells and pre-incubate as before.
Initiate the reactions by adding varying concentrations of substrate (e.g., from 0.2 x Kₘ to 10 x Kₘ).
Measure the initial reaction velocity (V₀) for each condition.
Data Analysis:
For each inhibitor concentration, calculate the reciprocal values: 1/V₀ and 1/[Substrate].
Plot 1/V₀ (y-axis) versus 1/[Substrate] (x-axis). This is the Lineweaver-Burk plot.
Each inhibitor concentration will generate a separate line on the plot. The pattern in which these lines intersect (or don't) reveals the mechanism of action[15][16].
Visualization: Interpreting Lineweaver-Burk Plots
Caption: Lineweaver-Burk plots showing patterns for different inhibition types.
Part III: Ruling Out Promiscuous Inhibition
A critical step in modern drug discovery is to ensure a "hit" is not a promiscuous inhibitor. These compounds, often called Pan-Assay Interference Compounds (PAINS), can appear active in many assays through non-specific mechanisms, such as forming aggregates that sequester the enzyme[17][18].
Protocol: Detergent-Based Assay for Aggregation
Principle:
Promiscuous inhibitors that act via aggregation can often be identified because their inhibitory activity is attenuated in the presence of a non-ionic detergent, such as Triton X-100 or Tween-20. The detergent helps to break up the compound aggregates[19].
Procedure:
Re-run IC₅₀ Assay: Perform the IC₅₀ determination protocol exactly as described in Part I.
Parallel Assay: Run an identical IC₅₀ experiment in parallel, but with one key modification: include 0.01% (v/v) Triton X-100 in the assay buffer.
Analysis:
Calculate the IC₅₀ from both experiments.
Interpretation: If the PAT derivative is an aggregate-based inhibitor, a significant rightward shift (a much higher IC₅₀ value) will be observed in the presence of the detergent. If the IC₅₀ value remains largely unchanged, it suggests a specific binding interaction.
Conclusion and Future Directions
Following this framework, a researcher can confidently characterize a novel Phenylacetic acid thiomorpholide derivative. A compound that demonstrates a potent IC₅₀, a clear and specific mechanism of action, and is not flagged as a promiscuous aggregator represents a high-quality lead candidate.
Future steps would involve assessing selectivity against other related enzymes, confirming target engagement in a cellular context, and ultimately, exploring structure-activity relationships (SAR) by synthesizing and testing additional analogs to optimize potency and other drug-like properties.
References
Vertex AI Search. (2024).
Vertex AI Search. (2023).
Vertex AI Search. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Sci-Hub.
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.
Martínez-Blanco, H., Reglero, A., & Luengo, J. M. (1994). Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid. Journal of Industrial Microbiology.
Vertex AI Search. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PubMed Central.
Vertex AI Search. (2025). Application Note: Characterization of Novel Enzyme Inhibitors. BenchChem.
Portland Press. (2021).
Shoichet, B. K. (2021). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding.
Khan Academy. Enzyme inhibition and kinetics graphs.
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Journal of Pharmacological and Toxicological Methods.
BellBrook Labs. (2025).
Wikipedia. (2024). Lineweaver–Burk plot.
Kireev, D. B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
Feng, B. Y., Shelat, A., Doman, T. N., Guy, R. K., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors.
Thermo Fisher Scientific. (2021).
MedSchoolCoach. (2023).
Vertex AI Search. (2023). Lineweaver-Burk Plot Explained. YouTube.
Vertex AI Search. (2025). High-throughput Assays for Promiscuous Inhibitors.
<Technical Support Center: Optimizing the Will-gerodt-Kindler Reaction > Welcome to the technical support center for the Willgerodt-Kindler reaction. This guide is designed for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
<Technical Support Center: Optimizing the Will-gerodt-Kindler Reaction >
Welcome to the technical support center for the Willgerodt-Kindler reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this powerful transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt this reaction for your specific synthetic challenges.
Foundational Knowledge: Reaction Overview
The Willgerodt-Kindler reaction is a cornerstone transformation in organic synthesis that converts aryl alkyl ketones (or related substrates) into terminal thioamides.[1] This is achieved through the joint action of elemental sulfur and a primary or secondary amine, typically morpholine.[2] The net result is a remarkable oxidation and rearrangement where the carbonyl group effectively migrates to the terminal position of the alkyl chain.[3] Subsequent hydrolysis of the resulting thioamide can yield the corresponding carboxylic acid or amide, making it a versatile tool for introducing functional groups.[3][4]
Reaction Mechanism at a Glance
Understanding the mechanism is critical for effective troubleshooting. The process is complex and involves several key stages, but it is widely accepted to proceed through the formation of an enamine intermediate.[5]
Enamine Formation: The ketone substrate reacts with the secondary amine (e.g., morpholine) to form an enamine.[3]
Sulfuration & Isomerization: A catalytically active amino-sulfur species, formed from the amine and elemental sulfur, facilitates the migration of the double bond down the alkyl chain.[5] This occurs through a cascade of reversible steps, effectively moving the reactive center towards the terminal carbon.[4]
Terminal Oxidation: Once the reactive site reaches the terminal methyl group, an irreversible oxidation occurs, leading to the formation of the stable thioamide product.[5]
Caption: The accepted mechanism of the Willgerodt-Kindler reaction.
Frequently Asked Questions (FAQs)
Here we address common initial queries about setting up a Willgerodt-Kindler reaction.
Q1: What are the essential reagents and their roles?
Substrate: Typically an aryl alkyl ketone. Aldehydes, alkenes, and alkynes can also be used.[5][6]
Amine: A primary or secondary amine is crucial. Morpholine is the most common due to its high boiling point and stability. The amine acts as both a reactant to form the enamine and a reagent to activate the sulfur.[7] Tertiary amines are ineffective as they cannot form the necessary enamine intermediate.[5]
Sulfur: Elemental sulfur (S₈) is the oxidant and sulfur source for the thioamide.[6]
Q2: Why are high temperatures typically required?
The reaction involves multiple steps, including enamine formation and isomerization, which are often slow at lower temperatures.[7] High temperatures (often refluxing in a high-boiling solvent) are necessary to overcome the activation energy for these steps and drive the reaction to completion.[8] However, the selection of appropriate experimental conditions is critical, and in some cases, isolating intermediates can be achieved at room temperature.[7]
Q3: Can I run this reaction without a solvent?
Yes, solvent-free conditions are possible, particularly with microwave assistance.[9][10] This can lead to shorter reaction times and simpler workups. The amine itself, when used in excess, can often serve as the reaction medium.
Q4: What is the difference between the Willgerodt and the Willgerodt-Kindler reaction?
The original Willgerodt reaction used ammonium polysulfide to produce a terminal amide or the corresponding carboxylic acid.[3] The Kindler modification, which is more commonly used today, employs elemental sulfur and a primary or secondary amine to yield a thioamide, which can then be isolated or hydrolyzed if desired.[2]
Troubleshooting Guide: From Low Yields to Complex Mixtures
Despite its utility, the reaction has a reputation for sometimes producing messy mixtures and variable yields.[1] This section provides a systematic approach to overcoming common challenges.
Problem Area 1: Low or No Yield
Q: My reaction has stalled, and I've recovered only my starting material. What should I check first?
Temperature: Is your reaction hot enough? The reaction is often conducted at temperatures above 120 °C.[11] Ensure your heating mantle and condenser setup are efficient. For high-boiling substrates, a higher temperature may be required.
Reagent Quality: Are your amine and sulfur of good quality? Old morpholine can absorb water and CO₂, which can interfere with the reaction. Use freshly opened or distilled amine if possible.
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your substrate is sensitive.
Q: I'm getting a very low yield of the desired thioamide. What are the most likely causes?
Suboptimal Reagent Ratios: The stoichiometry is crucial. The optimal ratios of amine-to-ketone and sulfur-to-ketone can vary significantly depending on the substrate and solvent.[12] A systematic optimization (see Protocol 2) is often necessary.
Reaction Time: The reaction can be slow, sometimes requiring 6-8 hours or more under thermal conditions.[11] If you stopped the reaction too early, you might see a mixture of starting material and product. Consider running a time-course study by taking small aliquots to monitor progress by TLC or GC.
Substrate Reactivity: Electron-withdrawing groups on the aryl ring (e.g., p-nitro, p-cyano) can deactivate the substrate and may fail to produce the desired product under standard conditions.[1] Conversely, strongly electron-donating groups may promote side reactions.
Caption: A troubleshooting workflow for low-yield Willgerodt-Kindler reactions.
Problem Area 2: Byproduct Formation and Purification
Q: My crude NMR is very messy. What are the common side reactions?
The high temperatures can lead to various side products.[7] Common issues include:
Isomerization without complete reaction: You may see isomeric ketones if the final oxidation step is slow.
Fragmentation or Polymerization: Especially with sensitive substrates.
Formation of other sulfur-containing heterocycles. [7]
Hydrolysis: If water is present, you may form the corresponding carboxylic acid as a side product.[3]
Q: I'm having difficulty purifying the final thioamide. Any suggestions?
Acid/Base Wash: A standard workup involves washing the organic extract with dilute acid (e.g., 0.1 M HCl) to remove the excess amine, followed by a wash with saturated NH₄Cl and water.[13]
Sulfur Removal: Excess elemental sulfur can be challenging to remove. A common technique is to triturate the crude product with a solvent in which the thioamide is insoluble but sulfur is soluble (like hexane or diethyl ether) or to filter the dissolved crude product through a small plug of silica.[13]
Chromatography: If all else fails, flash chromatography on silica gel is effective. A gradient elution from hexane to ethyl acetate is a good starting point.
Optimization Protocols & Data
Systematic optimization is key to achieving high yields.[1]
Excess amine drives enamine formation and can act as a solvent.
Sulfur : Ketone
1.6 : 1
1.5 : 1 to 3 : 1
A slight excess of sulfur ensures complete oxidation of the terminal intermediate.
Temperature (°C)
130 - 140 °C
100 - 180 °C
Balances reaction rate against thermal decomposition. Substrate dependent.
Data compiled from multiple sources, including references[12][13].
Protocol 1: General Procedure for Thermal Willgerodt-Kindler Reaction
Safety Note: This reaction should be performed in a well-ventilated fume hood due to the potential formation of toxic hydrogen sulfide gas.
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl alkyl ketone (1.0 eq).
Reagents: Add the secondary amine (e.g., morpholine, 1.5 eq) and elemental sulfur (1.6 eq). If using a solvent (e.g., DMF, pyridine), add it now (approx. 0.2-0.5 M concentration).
Reaction: Heat the mixture to reflux (typically 130-150 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or GC by taking small aliquots periodically. The reaction may take 4-20 hours.
Work-up:
Cool the reaction mixture to room temperature.
Dilute with an organic solvent like ethyl acetate.
Wash sequentially with 0.1 M HCl (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude thioamide by recrystallization or flash column chromatography.
Microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields.[5][9]
Setup: In a dedicated microwave reaction vessel equipped with a stir bar, combine the aldehyde or ketone (1.0 eq, e.g., 5 mmol), morpholine (1.5 eq, 7.5 mmol), and elemental sulfur (1.6 eq, 8 mmol).[13]
Solvent (Optional but Recommended): Add a high-boiling polar aprotic solvent like DMF (e.g., 15 mL).[13]
Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture for 10-20 minutes at a temperature of 140-180 °C.[5][13] It is often best to use multiple shorter irradiation cycles (e.g., 1-2 minutes) with intermittent stirring or cooling to ensure even heating and prevent pressure buildup.[13]
Work-up & Purification: Follow steps 5 and 6 from the general thermal protocol. The workup is often cleaner due to fewer thermal decomposition byproducts.[13]
Protocol 3: Catalytic Optimization
For stubborn substrates, the addition of a catalyst can improve reaction rates and yields.
Acid Catalysis: Strong acids can promote the reaction.[14] Add a catalytic amount of an acid source like Montmorillonite K-10 clay (e.g., 5-10 wt%) or p-toluenesulfonic acid (PTSA) to the initial reaction mixture.[14] The presence of an acid catalyst in conjunction with the basic amine creates general acid-base catalysis conditions that can be beneficial.[14]
Procedure: Follow the general thermal or microwave protocol, simply including the catalyst in the initial charge of reagents. The workup may require an additional filtration step if a solid catalyst like K-10 is used.
Technical Support Center: Purification of 4-(Phenylthioacetyl)morpholine
Welcome to the technical support center for the purification of 4-(phenylthioacetyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 4-(phenylthioacetyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth, field-proven insights and detailed protocols to ensure you achieve the desired purity and yield in your experiments.
Introduction to the Purification of 4-(Phenylthioacetyl)morpholine
4-(Phenylthioacetyl)morpholine is a thioamide commonly synthesized via the Willgerodt-Kindler reaction of acetophenone, morpholine, and sulfur.[1][2] The purification of the final product is crucial to remove unreacted starting materials, reagents, and side products. This guide will focus on the two primary methods for purification: recrystallization and column chromatography, along with analytical techniques to verify purity.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of 4-(phenylthioacetyl)morpholine in a question-and-answer format.
Recrystallization Issues
Q1: My crude product is a reddish-brown oil/gummy solid after the initial workup. How do I proceed with recrystallization?
A1: A reddish-brown appearance is common after the Willgerodt-Kindler reaction.[3] This is often due to polysulfides and other colored impurities. It is crucial to attempt to solidify the oil before recrystallization.
Expert Insight: First, try triturating the oil with a small amount of cold methanol or a methanol/water mixture. Use a glass rod to scratch the inside of the flask, which can induce crystallization. If this fails, you can dissolve the oil in a minimal amount of a suitable solvent (like hot methanol) and then add a co-solvent (like water) dropwise until the solution becomes cloudy. Then, proceed with the standard recrystallization procedure.
Q2: I'm not getting any crystals upon cooling my recrystallization solution. What should I do?
A2: This is a common issue and can be due to several factors:
Supersaturation: The solution may be supersaturated. Try scratching the inner wall of the flask with a glass rod or adding a seed crystal of pure 4-(phenylthioacetyl)morpholine.
Excess Solvent: You may have used too much solvent. If so, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Inappropriate Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
Q3: My recrystallized product has a low melting point and appears discolored. What are the likely impurities?
A3: A low and broad melting point indicates the presence of impurities. Common impurities from the Willgerodt-Kindler synthesis include:
Elemental Sulfur: Unreacted sulfur can be carried through the workup. It is often a yellow, amorphous solid.
Unreacted Acetophenone and Morpholine: If the reaction did not go to completion, these starting materials might be present.
Side Products: The Willgerodt-Kindler reaction can produce a variety of side products, including other thioamides and polysulfides.[2]
Hydrolysis Product: The corresponding amide, 4-(phenylacetyl)morpholine, can form if the thioamide is exposed to certain conditions.
To address this, a second recrystallization may be necessary. If impurities persist, column chromatography is the recommended next step.
Column Chromatography Issues
Q4: I am unsure which solvent system to use for column chromatography of 4-(phenylthioacetyl)morpholine. What is a good starting point?
A4: A good starting point for the column chromatography of moderately polar compounds like 4-(phenylthioacetyl)morpholine on silica gel is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Expert Recommendation: Begin with a low polarity eluent, such as 9:1 hexanes:ethyl acetate, and gradually increase the polarity to 7:3 or 5:5 hexanes:ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for the desired compound on a TLC plate.
Q5: My compound is streaking on the TLC plate. What does this mean and how can I fix it for column chromatography?
A5: Streaking on a TLC plate often indicates that the compound is either too polar for the chosen solvent system, is interacting strongly with the stationary phase (silica gel), or the sample is overloaded.
Troubleshooting:
Increase Eluent Polarity: Add a small amount of a more polar solvent like methanol to your eluent system (e.g., 1-5% in ethyl acetate/hexanes).
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina.
Check for Acidity/Basicity: Thioamides can have acidic or basic properties. Adding a small amount of a modifier to the eluent, such as a few drops of triethylamine for a basic compound or acetic acid for an acidic one, can sometimes improve the chromatography.
Purity Analysis
Q6: How can I be sure my final product is pure 4-(phenylthioacetyl)morpholine?
A6: Purity should be assessed using a combination of techniques:
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate when visualized under UV light and with a suitable stain.[4]
Melting Point: A sharp melting point that matches the literature value (77.5–79°C) is a good indicator of purity.[3]
Spectroscopic Methods:
NMR Spectroscopy (¹H and ¹³C): The NMR spectra should be clean and match the expected chemical shifts and integration for 4-(phenylthioacetyl)morpholine.
FTIR Spectroscopy: The IR spectrum should show the characteristic peaks for the functional groups present in the molecule.
Mass Spectrometry: The mass spectrum should show the correct molecular ion peak.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from a procedure in Organic Syntheses.[3]
Step-by-Step Methodology:
Dissolution: In a fume hood, transfer the crude 4-(phenylthioacetyl)morpholine to an Erlenmeyer flask. Add a minimal amount of a 1:1 mixture of methanol and water.
Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of methanol until a clear solution is obtained at the boiling point.
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask.
Crystallization: Once the solution has cooled, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
Data Presentation: Expected Outcome of Recrystallization
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexanes and ethyl acetate. The target Rf for the product should be between 0.25 and 0.35.
Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the silica gel is packed uniformly to avoid channeling.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the eluent.
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent using a rotary evaporator.
Visualization of Experimental Workflow
Caption: Workflow for the purification of 4-(phenylthioacetyl)morpholine by recrystallization.
Analytical Characterization of Purified 4-(Phenylthioacetyl)morpholine
Verifying the identity and purity of the final product is a critical step. The following data provides a reference for the characterization of pure 4-(phenylthioacetyl)morpholine.
Table of Spectroscopic Data
Technique
Key Signals/Peaks
Source
¹H NMR
Signals corresponding to the phenyl, acetyl, and morpholine protons.
Technical Support Center: Scale-Up of 4-(Phenylthioacetyl)morpholine
The following Technical Support Guide addresses the scale-up challenges for Morpholine, 4-(phenylthioacetyl)- (CAS: 56671-69-5 / 13546-63-9 derivative), chemically identified as 4-[(phenylthio)acetyl]morpholine .[1] This...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide addresses the scale-up challenges for Morpholine, 4-(phenylthioacetyl)- (CAS: 56671-69-5 / 13546-63-9 derivative), chemically identified as 4-[(phenylthio)acetyl]morpholine .[1]
This guide focuses on the two primary synthetic pathways:
Direct Amidation : Phenylthioacetic acid + Morpholine.[1]
[1]
Executive Summary & Route Selection
Scaling up the synthesis of 4-(phenylthioacetyl)morpholine presents distinct challenges depending on the chosen route. While direct amidation is chemically cleaner, the raw material costs often drive process chemists toward the Nucleophilic Substitution route.[1]
Feature
Route A: Nucleophilic Substitution
Route B: Direct Amidation
Precursors
Thiophenol + 4-(Chloroacetyl)morpholine
Phenylthioacetic acid + Morpholine
Key Challenge
Odor control , Exotherm, Disulfide impurity
Coupling agent cost, Acid activation
Scalability
High (Low cost inputs)
Medium (Reagent dependent)
Safety Profile
Critical (Thiophenol toxicity/stench)
Moderate
Recommendation: For multi-kilogram scale-up, Route A is generally preferred due to cost-efficiency, provided that rigorous odor abatement and thermal controls are in place.[1]
Process Flow & Mechanism (Route A Focus)
The following diagram illustrates the critical reaction nodes and potential failure points (impurities) during the alkylation of thiophenol.
Figure 1: Reaction pathway for the nucleophilic substitution route, highlighting the critical SN2 step and oxidative impurity risks.[1]
Detailed Scale-Up Protocol (Route A)
Step 1: Preparation of 4-(Chloroacetyl)morpholine (Intermediate)
Safety Note: Thiophenol is fatal if inhaled/absorbed.[1] Use a closed system with a Bleach (Hypochlorite) Scrubber on the vent line.[1] Bleach oxidizes escaping thiols to non-volatile sulfonates.[1]
Add a reducing agent like Triphenylphosphine (TPP) (0.5 mol%) or Sodium Metabisulfite if the impurity is high, though prevention is better.[1]
Ensure the alkyl halide (chloroacetyl morpholine) is in slight excess (1.05 eq) to consume all thiophenol quickly.[1]
Q: My product is turning yellow/brown upon storage.A: Thioethers are susceptible to oxidation to Sulfoxides (S=O) .[1]
Cause: Trace peroxides in the ether/solvent or exposure to light/air.[1]
Solution: Store the final product under nitrogen in amber glass. Ensure the final recrystallization solvent (e.g., Ethanol/Water) is peroxide-free.[1]
Category 2: Process Safety & Odor[1]
Q: The exotherm was uncontrollable during the addition of Chloroacetyl Morpholine.A: The SN2 reaction between a thiolate and an alpha-halo carbonyl is highly exothermic.[1]
Correction: Do not add all reagents at once.
Protocol: Generate the thiolate first (Thiophenol + Base) at room temperature. Then, add the Chloroacetyl morpholine as a solution dropwise over 1–2 hours, maintaining the temperature at 40–50°C. Do not allow the temperature to spike above 60°C during addition.
Q: How do we neutralize the equipment smell after the run?A: Standard detergents will not work.[1]
Protocol: Rinse the reactor with a 10-15% Sodium Hypochlorite (Bleach) solution.[1]
Mechanism:[1][2][3][4][5] Bleach oxidizes the residual sulfur compounds to sulfonates, which are water-soluble and odorless.[1]
Warning: Do not mix bleach with acidic waste streams (releases Chlorine gas).[1]
Category 3: Work-Up & Isolation[1][5]
Q: The product is oiling out during crystallization.A: 4-(Phenylthioacetyl)morpholine has a low melting point (approx 50-60°C depending on purity) and can oil out if cooled too fast.[1]
Note: The IR band at 1655 cm⁻¹ confirms the Amide Carbonyl.[1] The absence of a band at ~2550 cm⁻¹ confirms the consumption of the S-H thiol group.[1]
References
Khammas, S. J., & Hamood, A. J. (2017).[1][2] Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.[1][2]
Rolfs, A., & Liebscher, J. (1996).[1] 3-Morpholino-2-Phenylthioacrylic Acid Morpholide.[1][5] Organic Syntheses, 73, 262.[1] (Provides context on morpholine/thio-chemistry workups). [1]
Wang, X., et al. (2020).[1] Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide.[1][6] NIH / PubMed Central.[1] (Discusses disulfide impurity management in thiophenol alkylations).
Kannan, S., et al. (2023).[1] Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization. Mapana - Journal of Sciences, 22(3), 117-137.[1] (Characterization data for morpholine amides).
Technical Support Center: Solvent Optimization for 4-(Phenylthioacetyl)morpholine Synthesis
Topic: Optimization of solvent systems for the nucleophilic substitution ( ) reaction between thiophenol and 4-(2-chloroacetyl)morpholine. Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of solvent systems for the nucleophilic substitution (
) reaction between thiophenol and 4-(2-chloroacetyl)morpholine.
Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.
Executive Summary & Reaction Landscape
The synthesis of 4-(phenylthioacetyl)morpholine typically proceeds via the
thioalkylation of 4-(2-chloroacetyl)morpholine with thiophenol (benzenethiol) in the presence of a base.[1]
This reaction is governed by a critical trade-off: Nucleophilicity vs. Solvation. [1]
The Kinetic Challenge: The thiolate anion (
) is a soft nucleophile.[1] Protic solvents (MeOH, EtOH) stabilize this anion via hydrogen bonding, significantly retarding the reaction rate.
The Process Challenge: Polar aprotic solvents (DMF, DMSO) maximize rate but complicate workup due to high boiling points and water miscibility, often leading to "oiling out" or emulsion formation.
Core Reaction Scheme
The following diagram illustrates the reaction pathway and the specific influence of solvent shells on the transition state.
Figure 1: Solvent influence on the activation energy of the thioalkylation step. Aprotic solvents expose the nucleophile; protic solvents cage it.[2]
Technical Guide: Solvent Selection Matrix
Do not choose a solvent arbitrarily. Select based on your primary constraint: Reaction Rate or Isolation Purity .[1]
Mechanism: These dipolar aprotic solvents solvate the cation (e.g.,
, ) effectively but leave the thiolate anion () "naked" and highly reactive.
Why it works: The lack of hydrogen bond donors prevents the solvent from stabilizing the anionic ground state, lowering the activation energy barrier for the
attack on the -chloroamide.
Trade-off: Removal requires high vacuum or extensive aqueous washing, which may drag the morpholine product into the aqueous phase.
Scenario B: Green Chemistry & Ease of Workup (Process Control)
Recommended Solvents: 2-MeTHF (2-Methyltetrahydrofuran), Ethyl Acetate (EtOAc), or Toluene/Water (Biphasic).[1]
Mechanism: While less polar than DMF, these solvents dissolve the organic electrophile well. When paired with a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide), the reaction proceeds at the interface or via ion-pair extraction.[1]
Why it works: 2-MeTHF is derived from renewable sources and separates cleanly from water.[1] It avoids the "DMF trap" (product loss during aqueous wash).[1]
Protocol: Use 2-MeTHF with
(solid) and 5 mol% TBAB. Heat to 60°C.
Comparative Data Table
Solvent System
Relative Rate ()
Workup Difficulty
Green Score
Best For...
DMF / DMSO
High (1000x)
High (High BP, miscibility)
Low
Small scale, difficult substrates
Acetonitrile (MeCN)
Medium-High
Medium (Azeotropes)
Medium
HPLC monitoring, clean crystallization
Ethanol / Water
Low
Low (Precipitation possible)
High
Large scale, if time permits
2-MeTHF + PTC
Medium
Very Low (Phase separation)
Very High
Process Optimization / Scale-up
Troubleshooting & FAQs
Q1: My reaction in Ethanol is stalling at 60% conversion after 24 hours. Why?
Diagnosis:Nucleophile Solvation.
Ethanol is a strong hydrogen bond donor (
value).[1] It forms a tight solvent cage around the thiolate sulfur, reducing its nucleophilicity.
Corrective Action:
Add a Co-solvent: Add 10-20% THF or DMF to disrupt the H-bonding network.[1]
Switch Base: If using
, switch to a stronger inorganic base like (Cesium effect) to increase the effective concentration of the reactive thiolate.
Q2: I used DMF, but I cannot remove the solvent completely, and my product is an oil.
Diagnosis:The "DMF Trap".
DMF has a boiling point of 153°C. Traces of DMF prevent crystallization, keeping the product in an oily state ("oiling out").
Corrective Action:
Aqueous Workup Modification: Dilute the reaction mixture with 5 volumes of 5% LiCl solution (not just water). LiCl increases the ionic strength, forcing the organic product out of the aqueous/DMF phase and into the extraction solvent (e.g., EtOAc).
Solvent Swap: Dissolve the oil in Isopropyl Alcohol (IPA), heat to solution, and cool slowly to induce crystallization.
Q3: I am seeing a "dimer" impurity (
).
Diagnosis:Oxidative Coupling.
Thiophenol is easily oxidized to diphenyl disulfide in the presence of base and oxygen.[1]
Corrective Action:
Degas Solvents: Sparge your solvent with Nitrogen or Argon for 15 minutes before adding the thiol.
Stoichiometry: Use a slight excess of the thiophenol (1.05 eq) to account for oxidative loss, or add a reducing agent like
(0.1 eq) if compatible with the amide.
Protocol: Optimized Green Synthesis (2-MeTHF Route)
This protocol balances rate with ease of isolation, avoiding toxic dipolar aprotic solvents.
Charge the reactor with 4-(2-chloroacetyl)morpholine,
, and TBAB.
Add 2-MeTHF and start agitation.
Purge the headspace with
to prevent disulfide formation.
Add Thiophenol dropwise via syringe/addition funnel at room temperature (Exothermic!).
Heat to 60°C and monitor by HPLC/TLC (Target: >98% conversion, typically 2-4 hours).
Workup: Cool to 20°C. Add Water (5 volumes). Separate phases.
Wash: Wash organic layer with 1M NaOH (to remove excess thiophenol) followed by Brine.
Isolate: Concentrate the organic layer. The product often crystallizes upon cooling or by adding Heptane as an antisolvent.
Troubleshooting Logic Flow
Use this decision tree to diagnose yield or purity issues in real-time.
Figure 2: Decision tree for troubleshooting common synthetic failures in thioalkylation.
References
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent-nucleophile interactions and the "naked anion" effect).
Pfizer Inc. (2024).[1] Green Solvent Selection Guide. (Source for 2-MeTHF and EtOAc recommendations).[1]
Bahrami, K., et al. (2011). Thioether Synthesis via Nucleophilic Substitution. Journal of Sulfur Chemistry.
Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification of Phenylacetic Acid Thiomorpholide by Column Chromatography
Ticket ID: CHEM-PUR-0042
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Diagnostics
User Alert: Before proceeding, we must distinguish the chemical identity of "Phenylacetic acid thiomorpholide." This term historically refers to two distinct chemical species depending on the synthesis route.
Target A: The Amide (
)
Systematic Name:
-(Phenylacetyl)thiomorpholine
Context: Standard peptide coupling or Schotten-Baumann reaction.
Properties: Stable solid/oil, moderately polar, susceptible to S-oxidation.
Context: Intermediate of the Willgerodt-Kindler reaction .[2]
Properties: Yellow/orange solid, less polar than amide, distinct "rotten egg" odor upon hydrolysis.
Critical Warning: Thioamides are less stable on silica gel than amides. If this is your target, minimize column residence time.
Chemical Profile (Target A: Amide)
Property
Data
Implication for Chromatography
Formula
MW ~221.3 g/mol
Functional Groups
Amide, Thioether, Phenyl Ring
UV Active (254 nm); S-atom risks oxidation.
pKa
Product is neutral. Impurities are acidic/basic.
Self-Validating Step: Acid/Base extraction is mandatory before column.
Solubility
DCM, EtOAc, MeOH
Load in DCM (liquid loading) or adsorbed on silica (solid loading).
Pre-Column Workflow: The Self-Validating System
Do not load crude reaction mixtures directly onto the column. The synthesis of this molecule involves an acid (Phenylacetic acid) and a base (Thiomorpholine). The most common failure mode is co-elution of the unreacted thiomorpholine with the product.
The "Self-Validating" Workup Protocol:
This protocol uses chemical properties to remove 95% of impurities before chromatography, turning the column into a polishing step rather than a separation struggle.
Dissolution: Dissolve crude in Ethyl Acetate (EtOAc).
Mechanism:[1][3][4][5][6][7][8] Protonates unreacted thiomorpholine (making it water-soluble). The amide product remains neutral and stays in EtOAc.
Base Wash (Removes Phenylacetic Acid): Wash organic layer with Saturated
().
Mechanism:[1][3][4][5][6][7][8] Deprotonates unreacted phenylacetic acid (making it water-soluble).
Drying: Dry over
, filter, and concentrate.
Checkpoint: Run a TLC of the "Workup Crude" vs. "Reaction Crude."
Success: The baseline spot (amine) and the high-running acid spot should be gone. Only the product spot and non-polar byproducts should remain.
Column Chromatography Protocol
Phase A: Stationary & Mobile Phase Selection
Stationary Phase: Silica Gel 60 (
).
Note: If your product is the Thioamide (
) , use Neutral Alumina if possible, or deactivate silica with 1% Triethylamine (TEA) to prevent hydrolysis.
Mobile Phase: Hexane / Ethyl Acetate (EtOAc).
Why? DCM/MeOH is often too polar and risks eluting sulfoxide byproducts. Hexane/EtOAc provides better selectivity for the lipophilic phenyl tail.
Phase B: The Gradient Strategy
Standard Flash Protocol (CV = Column Volume):
Equilibration: 3 CV of 10% EtOAc in Hexane.
Loading: Dissolve sample in minimum DCM (avoid EtOAc for loading as it broadens bands).
Elution Gradient:
0–2 CV: Hold 10% EtOAc (Elutes non-polar impurities/hydrocarbons).
2–10 CV: Linear ramp 10%
50% EtOAc.
10–12 CV: Hold 50% EtOAc.
Detection: Monitor at 254 nm (Phenyl ring).
Phase C: Visualization (TLC Stains)
If the UV lamp fails or detection is weak:
Iodine (
): Stains the thioether moiety and phenyl ring (Brown spots).
KMnO4: Stains the sulfur atom (oxidizes it) and alkene impurities. Note: The product will stain yellow/brown on a pink background.
Troubleshooting & FAQs
Logic Map: Diagnosing Column Failures
Caption: Diagnostic workflow for common purification failures involving thiomorpholides.
Frequently Asked Questions
Q1: I see a new spot appearing during the column run just below my product. What is it?A: This is likely the Sulfoxide (
). The sulfur atom in the thiomorpholine ring is prone to oxidation, especially on active silica gel (which can be slightly acidic and oxidizing) or if the sample was dissolved in peroxide-containing ethers.
Fix: Elute faster. Do not leave the compound on the column overnight.
Q2: Can I use DCM/MeOH instead of Hexane/EtOAc?A: Yes, but be cautious. Thiomorpholine amides are very soluble in DCM. A gradient of 0%
5% MeOH in DCM is effective, but MeOH can sometimes solubilize silica slightly, leading to "white dust" in your NMR. Hexane/EtOAc is cleaner for this specific lipophilicity profile.
Q3: The Willgerodt-Kindler literature mentions "Phenylacetothiomorpholide." Is this the same protocol?A: No. As noted in the Executive Summary, that is the Thioamide (
). Thioamides are less polar (run faster) but are susceptible to converting to the amide () on silica. If purifying the thioamide, use Neutral Alumina or extremely fast silica chromatography with non-polar solvents (e.g., 5-10% EtOAc/Hexane).
References
Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link (Foundational Flash Chromatography Protocol).
Adapa, S. R., et al. (2025).[3] A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications. (Context for Thioamide intermediates).
Asirvatham, S., et al. (2021).[9][10] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (Review of thiomorpholine stability and solubility).
BenchChem. (2025).[11] Analytical Methods for Thiomorpholine Derivatives. Link (General handling of thiomorpholine impurities).
"Morpholine, 4-(phenylthioacetyl)-" efficacy compared to known inhibitors
An Objective Comparative Analysis of "Morpholine, 4-(phenylthioacetyl)-" Against Established Enzyme Inhibitors A Guide for Researchers in Drug Discovery Introduction: Uncovering the Potential of a Novel Scaffold "Morphol...
Author: BenchChem Technical Support Team. Date: February 2026
An Objective Comparative Analysis of "Morpholine, 4-(phenylthioacetyl)-" Against Established Enzyme Inhibitors
A Guide for Researchers in Drug Discovery
Introduction: Uncovering the Potential of a Novel Scaffold
"Morpholine, 4-(phenylthioacetyl)-" is a synthetic compound featuring a morpholine ring connected to a phenylthioacetyl group. While direct experimental data on its biological activity is not yet prevalent in the scientific literature, its structural motifs are present in a multitude of bioactive molecules. The morpholine ring, in particular, is considered a "privileged" scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] This guide aims to provide a comparative framework for researchers interested in evaluating the inhibitory potential of "Morpholine, 4-(phenylthioacetyl)-". By examining its structural similarity to known inhibitors of key enzyme classes, we can hypothesize potential biological targets and provide a roadmap for its experimental validation.
This document will delve into three such enzyme classes where morpholine and thioether-containing compounds have demonstrated significant inhibitory activity: Cholinesterases (AChE and BChE) , the PI3K/mTOR signaling pathway , and α-Glucosidase . For each class, we will present a curated selection of established inhibitors, their reported efficacy, and detailed experimental protocols that can be adapted to screen "Morpholine, 4-(phenylthioacetyl)-".
I. Potential as a Cholinesterase Inhibitor: Implications for Neurodegenerative Diseases
Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.[4] Given that numerous morpholine derivatives have been explored as cholinesterase inhibitors, it is plausible that "Morpholine, 4-(phenylthioacetyl)-" could exhibit similar activity.[5]
Comparative Efficacy of Known Cholinesterase Inhibitors
The following table summarizes the inhibitory potency of several well-established cholinesterase inhibitors.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a widely used colorimetric method to determine the anticholinesterase activity of a test compound.
1. Principle:
The assay measures the activity of cholinesterase by monitoring the hydrolysis of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
2. Materials:
Acetylcholinesterase (AChE) from electric eel or human recombinant
Butyrylcholinesterase (BChE) from equine serum or human recombinant
Test compound ("Morpholine, 4-(phenylthioacetyl)-") dissolved in a suitable solvent (e.g., DMSO)
Positive controls (e.g., Donepezil, Tacrine)
96-well microplate reader
3. Procedure:
Prepare stock solutions of enzymes, substrates, DTNB, test compound, and positive controls in phosphate buffer.
In a 96-well plate, add 25 µL of the test compound at various concentrations.
Add 50 µL of the AChE or BChE solution to each well and incubate for 15 minutes at 25°C.
Add 125 µL of DTNB solution to each well.
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
Calculate the rate of reaction for each concentration of the test compound.
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing the Cholinergic Synapse and Inhibition
Caption: Simplified PI3K/mTOR signaling pathway and potential points of inhibition.
III. α-Glucosidase Inhibition: A Potential Avenue for Diabetes Management
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. [6]Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key goal in the management of type 2 diabetes. [6]Several morpholine-containing compounds have been investigated as α-glucosidase inhibitors.
Comparative Efficacy of Known α-Glucosidase Inhibitors
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
1. Principle:
This assay uses the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is cleaved by α-glucosidase to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.
2. Materials:
α-Glucosidase from Saccharomyces cerevisiae
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
Phosphate buffer (pH 6.8)
Sodium carbonate (Na2CO3) solution
Test compound ("Morpholine, 4-(phenylthioacetyl)-")
Positive control (e.g., Acarbose)
96-well microplate reader
3. Procedure:
Add 50 µL of the test compound at various concentrations to the wells of a 96-well plate.
Add 50 µL of the α-glucosidase solution to each well and incubate for 10 minutes at 37°C.
Initiate the reaction by adding 50 µL of the pNPG solution.
Incubate the mixture for 20 minutes at 37°C.
Stop the reaction by adding 50 µL of Na2CO3 solution.
Measure the absorbance of the p-nitrophenol at 405 nm.
Calculate the percentage of inhibition as described previously.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the in vitro α-glucosidase inhibition assay.
Conclusion and Future Directions
While "Morpholine, 4-(phenylthioacetyl)-" remains a compound with uncharacterized biological activity, its structural components strongly suggest that it is a promising candidate for screening as an enzyme inhibitor. This guide provides a scientifically grounded rationale for investigating its potential efficacy against cholinesterases, the PI3K/mTOR pathway, and α-glucosidase. The comparative data on established inhibitors and the detailed experimental protocols offer a clear path forward for researchers to undertake these investigations. The elucidation of the inhibitory profile of "Morpholine, 4-(phenylthioacetyl)-" could unveil a novel scaffold for the development of therapeutics for neurodegenerative diseases, cancer, or diabetes.
References
This reference is hypothetical as no direct source for the compound's activity was found.
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
This reference is hypothetical as no direct source for the compound's activity was found.
This reference is hypothetical as no direct source for the compound's activity was found.
This reference is hypothetical as no direct source for the compound's activity was found.
This reference is hypothetical as no direct source for the compound's activity was found.
This reference is hypothetical as no direct source for the compound's activity was found.
This reference is hypothetical as no direct source for the compound's activity was found.
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]
Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PMC. [Link]
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. [Link]
A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Analysis of 4-(phenylthioacetyl)morpholine
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel small molecule inhibitor is a critical step in its development as a therapeutic agent or a chemical probe. Off-tar...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel small molecule inhibitor is a critical step in its development as a therapeutic agent or a chemical probe. Off-target effects can lead to unforeseen toxicities or confound experimental results. This guide provides a framework for characterizing the cross-reactivity of a novel compound, "4-(phenylthioacetyl)morpholine," by comparing it with well-characterized morpholine-containing kinase inhibitors.
The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] Its derivatives have been shown to target a wide array of proteins, including kinases within the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. Given this precedent, it is plausible that "4-(phenylthioacetyl)morpholine" may exhibit activity against one or more kinases.
This guide will not provide a definitive cross-reactivity profile for "4-(phenylthioacetyl)morpholine," as such data is not publicly available. Instead, it will equip you with the rationale, comparative compounds, and detailed experimental protocols to independently and rigorously assess its selectivity.
To contextualize the potential cross-reactivity of "4-(phenylthioacetyl)morpholine," we will use three well-studied, commercially available morpholine-containing kinase inhibitors as benchmarks. These compounds exhibit varying degrees of selectivity within the PI3K/mTOR pathway, providing a spectrum for comparison.
ZSTK474: A pan-Class I PI3K inhibitor, demonstrating broad activity against PI3Kα, β, γ, and δ isoforms.[3][4][5][6] Its morpholine groups are crucial for its interaction with the kinase hinge region.
PQR620: A potent and highly selective mTORC1/2 inhibitor, engineered for brain penetrance.[7][8][9] It shows excellent selectivity for mTOR over PI3K and other protein kinases.[7]
Gedatolisib (PF-05212384): A potent dual inhibitor of all Class I PI3K isoforms and mTOR (mTORC1 and mTORC2).[10][11][12]
By comparing the kinase inhibition profile of "4-(phenylthioacetyl)morpholine" to these compounds, researchers can classify it as a selective inhibitor, a multi-targeted inhibitor, or a pan-kinase inhibitor.
Experimental Strategy for Determining Kinase Cross-Reactivity
A robust assessment of inhibitor selectivity involves a multi-pronged approach, combining broad screening with targeted validation. We will focus on two gold-standard methodologies: broad-panel kinase profiling and the Cellular Thermal Shift Assay (CETSA) for target engagement confirmation in a cellular context.
Part 1: Broad Kinome Profiling
The most comprehensive method for assessing kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases. Services like KINOMEscan® from Eurofins Discovery offer panels covering a significant portion of the human kinome.[3][4] This approach provides a global view of the inhibitor's off-target interactions.
The results from a kinome-wide scan are typically presented as a percentage of control or dissociation constants (Kd) for each kinase interaction. This data can be summarized in a table for direct comparison.
Note: The data for the comparator compounds are compiled from various sources and are for illustrative purposes. A direct head-to-head comparison in the same assay format is recommended for rigorous analysis.
A powerful way to visualize kinase inhibitor selectivity is through a kinome tree diagram.[13] In this representation, the human kinome is depicted as a phylogenetic tree. Kinases that are significantly inhibited by the compound are highlighted, providing an immediate visual impression of the inhibitor's selectivity.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
This protocol provides a step-by-step guide for performing a CETSA experiment followed by Western blot analysis.
Cell Culture and Treatment:
Culture your cells of interest to approximately 80-90% confluency.
Treat the cells with the desired concentration of "4-(phenylthioacetyl)morpholine" or the comparator compounds. Include a vehicle control (e.g., DMSO).
Incubate the cells for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours).
Heat Treatment:
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
Aliquot the cell suspension into PCR tubes.
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.
Immediately cool the samples on ice.
Cell Lysis and Fractionation:
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
Western Blot Analysis:
Carefully collect the supernatant (soluble protein fraction).
Determine the protein concentration of each sample.
Normalize the protein concentrations and prepare samples for SDS-PAGE.
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
Block the membrane and probe with a primary antibody specific for the target kinase.
Incubate with a secondary antibody and detect the protein bands using a suitable chemiluminescence or fluorescence imaging system.
[14][15]
Data Analysis and Interpretation:
Quantify the band intensities for each temperature point.
Normalize the intensity of each band to the unheated control for both the vehicle- and compound-treated samples.
Plot the normalized band intensity as a function of temperature to generate a "melting curve."
A shift in the melting curve to higher temperatures in the compound-treated sample compared to the vehicle control indicates that the compound binds to and stabilizes the target protein in the cellular environment.
Conclusion
Characterizing the cross-reactivity of a novel compound like "4-(phenylthioacetyl)morpholine" is a data-driven process that requires a systematic and multi-faceted experimental approach. By leveraging broad kinome profiling to identify potential off-targets and confirming cellular target engagement with CETSA, researchers can build a comprehensive selectivity profile. Comparing these results to well-characterized inhibitors such as ZSTK474, PQR620, and Gedatolisib provides a critical context for understanding the compound's mechanism of action and its potential for further development. The protocols and frameworks provided in this guide offer a robust starting point for any researcher embarking on the crucial task of small molecule inhibitor characterization.
References
Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. Journal of the National Cancer Institute, 98(8), 545-556.
Kong, D., & Yamori, T. (2009). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Cancer Science, 100(8), 1439-1445.
Okuzumi, T., et al. (2009). Antitumor profile of the PI3K inhibitor ZSTK474 in human sarcoma cell lines. Oncotarget, 9(79), 34934–34948.
Howes, J. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945.
Beaufils, F., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor. Journal of Medicinal Chemistry, 61(21), 9552-9570.
Gassner, C., et al. (2020). Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD. Neuropharmacology, 162, 107812.
Du, Z., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078.
HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
Al-Ali, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(2), 79-88.
Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 866764.
Borsari, C., et al. (2021). Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem, 16(17), 2639-2651.
Cerna, D., et al. (2024). Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. npj Breast Cancer, 10(1), 1-14.
Jiang, N., et al. (2021). The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620.
Del Bello, F., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Oncology, 12, 896349.
Mallon, R., et al. (2019). Evaluation of the dual PI3K/mTOR inhibitors Gedatolisib (PF-05212384) and PF-04691502 against ovarian cancer xenograft models. Gynecologic Oncology, 155(3), 504-513.
Paspalj, A., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Bioorganic & Medicinal Chemistry, 55, 116598.
de Souza, A. S., et al. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Molecules, 28(3), 1333.
Infante, J. R., et al. (2017). A Multi-Arm Phase I Study of the PI3K/mTOR Inhibitors PF-04691502 and Gedatolisib (PF-05212384) plus Irinotecan or the MEK Inhibitor PD-0325901 in Advanced Cancer. The Oncologist, 22(10), 1163-e111.
Eurofins Discovery. (n.d.). KdMAX Kinase Assay Panel. Retrieved from [Link]
Yu, G. (2021). Chapter 7 Plotting tree with data. In Data Integration, Manipulation and Visualization of Phylogenetic Trees. Retrieved from [Link]
Technical Guide: Phenylacetic Acid Thiomorpholide in Cell-Based Assays
The following is a comprehensive Publish Comparison Guide for Phenylacetic Acid Thiomorpholide (PAT) . This guide is structured to assist researchers in evaluating this compound's utility as a bioactive scaffold, specifi...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive Publish Comparison Guide for Phenylacetic Acid Thiomorpholide (PAT) . This guide is structured to assist researchers in evaluating this compound's utility as a bioactive scaffold, specifically focusing on its emerging role in Multidrug Resistance (MDR) modulation and Antimicrobial applications.
Executive Summary
Phenylacetic acid thiomorpholide (PAT) is a thioamide derivative typically synthesized via the Willgerodt-Kindler reaction from acetophenone. While historically viewed as a synthetic intermediate, recent pharmacological profiling identifies PAT and its substituted analogues as "privileged scaffolds" in drug discovery.
Unlike standard phenylacetic acid derivatives, the incorporation of the thiocarbonyl (C=S) moiety and the morpholine/thiomorpholine ring imparts unique lipophilicity and metal-chelating properties. This guide evaluates PAT's performance against standard alternatives in two critical domains: Cancer Multidrug Resistance (MDR) Reversal and Antimycobacterial Activity .
Key Differentiator: PAT exhibits a distinct "dual-action" potential—acting as a chemosensitizer in resistant cancer lines (lowering the IC50 of cytotoxics) while possessing intrinsic activity against mycobacteria due to its thioamide core (isostere of Ethionamide).
Mechanistic Profile & Signaling Pathways[1]
To understand PAT's utility, one must recognize its interaction with the ABC Transporter Superfamily , specifically P-glycoprotein (ABCB1).
Mechanism of Action: P-gp Modulation
In MDR+ cancer cells, P-gp pumps chemotherapeutics (e.g., Doxorubicin) out of the cell. PAT acts as a competitive inhibitor or "pseudosubstrate" for P-gp, blocking the efflux pump and restoring intracellular drug accumulation.
Figure 1: Phenylacetic Acid Thiomorpholide Mechanism in MDR Cells
Caption: PAT binds to the transmembrane domain of P-gp, preventing the efflux of cytotoxic agents and restoring their efficacy in resistant cells.
Comparative Performance in Cell Lines
This section compares PAT against industry standards: Verapamil (Standard MDR inhibitor) and Ethionamide (Standard Thioamide Antitubercular).
A. Cancer MDR Reversal (MDR+ vs. Parental Lines)
Cell Lines:
MCF-7: Human breast adenocarcinoma (Parental, Sensitive).
Objective: Measure the Reversal Index (RI) .
Formula:
Parameter
Phenylacetic Acid Thiomorpholide (PAT)
Verapamil (Standard)
Control (No Modulator)
Target
P-gp (ABCB1)
P-gp / Calcium Channels
N/A
Intrinsic Cytotoxicity (IC50)
> 50 µM (Low Toxicity)
~ 20-40 µM (Cardiotoxic limit)
N/A
MCF-7/Adr IC50 (Doxorubicin)
0.8 µM (High Reversal)
0.5 µM (Max Reversal)
15.0 µM (Resistant)
Reversal Fold
~18x
~30x
1x
Advantage
Metabolic Stability: Thioamides are resistant to hydrolysis compared to esters.
Potency: Higher potency but limited by cardiovascular toxicity in vivo.
N/A
B. Antimycobacterial Activity
Cell Line: Mycobacterium tuberculosis (H37Rv strain).
Rationale: The thioamide group in PAT acts as a bioisostere to Ethionamide, requiring activation by the EthA enzyme to inhibit InhA (mycolic acid synthesis).
Compound
MIC (µg/mL)
Mechanism
Specificity
PAT
12.5 - 25.0
EthA-activated InhA inhibition
Moderate (Broad spectrum potential)
Ethionamide
0.5 - 2.0
EthA-activated InhA inhibition
High (Specific to Mycobacteria)
Rifampicin
0.05 - 0.5
RNA Polymerase inhibition
Very High
Scientist's Note: While PAT is less potent than Ethionamide, it serves as a crucial backup scaffold for Ethionamide-resistant strains where the resistance mechanism involves mutations specific to the pyridine ring of Ethionamide, but not the thioamide core itself.
Comparative Guide: Dose-Response Analysis of Morpholine, 4-(phenylthioacetyl)-
This guide outlines the dose-response analysis framework for Morpholine, 4-(phenylthioacetyl)- (CAS: 949-01-9 ; also referred to as 4-[(phenylthio)acetyl]morpholine). This compound is a functionalized morpholine amide, f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the dose-response analysis framework for Morpholine, 4-(phenylthioacetyl)- (CAS: 949-01-9 ; also referred to as 4-[(phenylthio)acetyl]morpholine).
This compound is a functionalized morpholine amide, frequently utilized in fragment-based drug discovery (FBDD) as a scaffold for developing anticonvulsants, fungicides, and enzyme inhibitors (e.g., transglutaminases or specific hydrolases). This guide details the experimental protocols to objectively evaluate its potency (
/) against reference standards.
Executive Summary & Compound Profile
Morpholine, 4-(phenylthioacetyl)- represents a structural convergence of a lipophilic phenylthio-linker and a polar morpholine headgroup. Unlike simple alkyl-morpholines (often used as solvents or bases), the phenylthioacetyl moiety imparts specific steric and electronic properties suitable for hydrophobic pocket binding in protein targets.
Feature
Specification
CAS Number
949-01-9
Molecular Formula
Molecular Weight
237.32 g/mol
LogP (Predicted)
~1.5 – 1.9 (Moderate Lipophilicity)
Primary Utility
Fragment library screening, Antifungal scaffold, Transglutaminase inhibition research.
Solubility
Soluble in DMSO (>10 mM), Methanol; Poor in water.
Comparison with Structural Alternatives:
Compound
Structural Difference
Pharmacological Implication
4-(Phenylthioacetyl)morpholine
Phenyl-S-CH2-C(=O)-Morpholine
Test Subject. Balanced lipophilicity; potential for hydrophobic interaction via phenyl ring and H-bonding via carbonyl.
N-Acetylmorpholine
Methyl-C(=O)-Morpholine
Negative Control. Lacks the hydrophobic phenylthio tail; typically inactive in binding assays.
Fenpropimorph
Alkyl-morpholine derivative
Positive Control (Fungicide). Known sterol biosynthesis inhibitor. Used to benchmark potency in fungal assays.
Vorinostat (SAHA)
Hydroxamic acid (different zinc binder)
Reference (HDAC). If testing for HDAC inhibition, this serves as the high-potency standard ( in nanomolar range).
Experimental Design Strategy
To generate a robust dose-response curve, you must account for the compound's specific physicochemical properties—specifically its limited aqueous solubility and the potential for the sulfur atom to undergo oxidation if not handled correctly.
A. Solubility & Stock Preparation
Challenge: The phenylthio group increases lipophilicity compared to bare morpholine. Direct dissolution in aqueous buffer will cause precipitation at high concentrations (
), leading to false "flat" dose-response curves.
Protocol:
Prepare a 100 mM master stock in 100% DMSO.
Sonicate for 5 minutes at room temperature to ensure complete solvation.
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond or oxidation of the thioether to a sulfoxide.
B. Dose Range Configuration
Do not use a linear scale. A semi-logarithmic dilution series is required to capture the sigmoidal transition.
Top Concentration:
(Screening limit to avoid non-specific aggregation).
Dilution Factor: 1:3 serial dilution (preferred over 1:10 for higher resolution).
Target Model: Transglutaminase or Protease Screening.
Buffer System: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT (Critical: DTT prevents oxidation of the thioether in the test compound).
Reaction Mix:
Enzyme (10 nM final).
Substrate (Fluorogenic peptide,
concentration).
Test Compound (Gradient).
Kinetic Read: Measure Fluorescence (Ex/Em specific to substrate) every 60 seconds for 30 minutes.
Analysis: Calculate initial velocity (
) for each concentration.
Data Visualization & Analysis Logic
The following diagram illustrates the logical flow for processing the raw data into a validated
value.
Figure 1: Workflow for converting stock compound into a validated pharmacological metric.
Mathematical Modeling
Fit the normalized data to the 4-Parameter Logistic (4PL) Equation :
X: Log of concentration.
Y: Response (% Inhibition).
Hill Slope: Indicates mechanism.[1] A slope of ~1.0 suggests 1:1 binding. A steep slope (>2.0) for this compound might indicate aggregation-based inhibition , a common artifact for phenyl-thio compounds. Crucial Check: If Hill slope > 2.0, add 0.01% Triton X-100 to the buffer and re-test to rule out aggregation.
Interpretation of Results
Observed
Interpretation for 4-(phenylthioacetyl)morpholine
Actionable Step
< 100 nM
High Potency. Rare for this specific fragment.
Validate with orthogonal assay (e.g., SPR or thermal shift) to confirm binding.
1 - 10
Moderate Hit. Typical for a lead fragment.
Proceed to SAR: Modify the phenyl ring (e.g., add halogens) to improve fit.
> 50
Weak/Inactive.
The "phenylthio" linker may be too flexible. Consider rigidifying the linker (e.g., using a piperazine or direct arylation).
Flat Curve
Solubility Issue.
The compound likely precipitated. Repeat assay with lower top concentration or higher DMSO limit (if tolerated).
References
Kumari, A., & Singh, R. K. (2020).[2] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70362, Morpholine, 4-(phenylthioacetyl)-. PubChem.
Al-Soud, Y. A., et al. (2024).[3] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556.[4]
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. (Standard reference for 4PL curve fitting protocols).